10-Oxo Docetaxel
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
[(1S,3R,4S,7R,9S,10S)-4-acetyloxy-1,9-dihydroxy-15-[(3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H51NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30,32-33,35,46,48,53H,19-21H2,1-8H3,(H,44,52)/t26?,27-,28+,30-,32?,33-,35?,41+,42-,43+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLQDWANVNOXBK-IXVZKRQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3C([C@@](C2(C)C)(CC1OC(=O)C([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H51NO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
805.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of 10-Oxo Docetaxel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Oxo Docetaxel (B913) is a novel taxoid, recognized as both an intermediate in the synthesis of Docetaxel and a compound with notable anti-tumor properties.[1][2][3] Due to its structural similarity to Docetaxel, its primary mechanism of action is understood to be the disruption of microtubule dynamics, a critical process for cell division.[1][4] This technical guide provides an in-depth exploration of the core mechanism of action of 10-Oxo Docetaxel, drawing upon the established pharmacology of taxanes and available data on closely related analogues. It details the molecular interactions, downstream signaling cascades, and methodologies for its evaluation, offering a comprehensive resource for researchers in oncology and drug development.
Introduction to this compound
This compound is a derivative of Docetaxel, a cornerstone chemotherapeutic agent for a variety of solid tumors.[1] As a member of the taxane (B156437) family, its anti-cancer activity is rooted in its ability to interfere with the normal function of the cellular cytoskeleton.[4] This guide will dissect its mechanism of action, from its binding to tubulin to the induction of programmed cell death, and provide standardized protocols for its preclinical assessment.
Core Mechanism of Action: Microtubule Stabilization
The fundamental mechanism of action of this compound, like other taxanes, is the stabilization of microtubules.[4]
-
Binding to β-Tubulin: this compound binds to the β-tubulin subunit of microtubules.[4] This binding event promotes the polymerization of tubulin dimers into microtubules and, crucially, inhibits their subsequent depolymerization.[5]
-
Disruption of Microtubule Dynamics: Microtubules are highly dynamic structures that must assemble and disassemble to form the mitotic spindle, which is essential for the segregation of chromosomes during mitosis.[6] By locking microtubules in a polymerized state, this compound disrupts this dynamic instability.[4]
-
Mitotic Arrest: The stabilization of the mitotic spindle prevents the cell from progressing through the metaphase-anaphase transition, leading to a prolonged arrest in the G2/M phase of the cell cycle.[4][7]
-
Induction of Apoptosis: This sustained mitotic arrest triggers a cascade of intracellular signals that culminate in apoptosis, or programmed cell death.[5]
Signaling Pathways in this compound-Induced Apoptosis
The apoptotic cell death induced by microtubule-stabilizing agents like this compound is a complex process involving multiple signaling pathways. The primary pathways implicated are downstream of the mitotic arrest.
Key signaling events include:
-
Bcl-2 Phosphorylation: The anti-apoptotic protein Bcl-2 is a critical regulator of cell death. Taxane-induced mitotic arrest leads to the phosphorylation of Bcl-2, which inactivates its protective function and promotes apoptosis.[4][7]
-
p38/p53/p21 Axis: Activation of the p38 MAPK pathway, leading to the stabilization and activation of the tumor suppressor p53 and its downstream target p21, is another mechanism by which taxanes can induce apoptosis following cell cycle arrest.[4]
-
Caspase Activation: Both the inactivation of Bcl-2 and other signaling cascades converge on the activation of caspases, a family of proteases that execute the final stages of apoptosis.[7] It is worth noting that in some cancer cell lines, Docetaxel-induced cell death can occur through caspase-independent pathways.[8][9]
Quantitative Data Summary
Directly published, experimentally-derived quantitative data for this compound is limited in the current literature.[1] However, a closely related compound, 10-oxo-7-epidocetaxel , has been shown to exhibit significantly higher cytotoxicity and anti-metastatic activity in vitro compared to Docetaxel.[1][3]
To illustrate the type of data generated through the experimental protocols described in this guide, the following tables present hypothetical data for this compound. This data is for illustrative purposes only and is not derived from experimental results.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound (IC50, 72h) [4]
| Cell Line | Cancer Type | Hypothetical IC50 (nM) |
| MCF-7 | Breast Cancer | 15.2 |
| MDA-MB-231 | Breast Cancer | 25.8 |
| A549 | Lung Cancer | 18.5 |
| HCT116 | Colon Cancer | 22.1 |
| PC-3 | Prostate Cancer | 12.7 |
| DU145 | Prostate Cancer | 30.4 |
Table 2: Hypothetical Apoptosis Induction by this compound in A549 Cells (48h) [4]
| Concentration (nM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) | % Live Cells |
| 0 (Control) | 2.1 | 1.5 | 0.8 | 95.6 |
| 10 | 15.3 | 8.2 | 1.1 | 75.4 |
| 25 | 28.9 | 19.7 | 2.3 | 49.1 |
| 50 | 45.6 | 32.1 | 3.5 | 18.8 |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Paclitaxel)
-
Vehicle control (DMSO)
-
Pre-chilled, half-area 96-well plates
-
Temperature-controlled microplate reader (340 nm absorbance)
Procedure:
-
Thaw all reagents on ice. Keep tubulin on ice at all times.
-
Prepare a 10x working stock of this compound and controls by diluting the stock solution in General Tubulin Buffer. Create a serial dilution to test a range of concentrations.
-
Prepare the tubulin polymerization mix on ice. For a final concentration of 3 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[10]
-
Pipette 10 µL of the 10x compound dilutions (or controls) into the wells of a pre-warmed (37°C) 96-well plate.[10]
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader and begin measuring the absorbance at 340 nm every 60 seconds for 60 minutes.[10]
-
Data Analysis: Plot the change in absorbance versus time. Determine the maximum rate (Vmax) and the plateau of polymerization for each concentration. Calculate the percentage of enhancement or inhibition relative to the vehicle control.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the impact of this compound on cell metabolic activity, which serves as a proxy for cell viability.[4]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a vehicle control) and incubate for a desired time period (e.g., 72 hours).[4]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.[4]
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Materials:
-
Cancer cell lines of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours). Include a vehicle control.[4]
-
Harvest both adherent and floating cells by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[4]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[4]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) based on the fluorescence signals.
Conclusion
This compound is a promising anti-tumor agent that shares the core microtubule-stabilizing mechanism of its parent compound, Docetaxel. By promoting microtubule polymerization and inhibiting depolymerization, it induces G2/M cell cycle arrest and subsequent apoptosis through pathways involving Bcl-2 phosphorylation and the p38/p53/p21 axis. While direct quantitative data on its potency remains to be fully elucidated in peer-reviewed literature, the experimental protocols outlined in this guide provide a robust framework for its comprehensive preclinical evaluation. Further research, particularly comparative studies with Docetaxel, will be crucial in defining the unique therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescent and biotinylated analogues of docetaxel: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Sequential events of apoptosis involving docetaxel, a microtubule-interfering agent: A cytometric study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicities of docetaxel: original drug versus generics—a comparative study about 81 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation and evaluation of docetaxel nanosuspensions: In-vitro evaluation and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
10-Oxo Docetaxel: An In-Depth Technical Guide to a Key Docetaxel Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel (B913), a potent anti-mitotic chemotherapeutic agent, is a cornerstone in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer. As a semi-synthetic analogue of paclitaxel, its efficacy is critically dependent on its high purity. During the synthesis, formulation, and storage of docetaxel, various related substances and degradation products can emerge as impurities. One such significant impurity is 10-Oxo Docetaxel, also known as Docetaxel Impurity B in the European Pharmacopoeia. This technical guide provides a comprehensive overview of this compound, including its chemical properties, formation, analytical detection, and biological significance.
Chemical Properties and Formation
This compound is an oxidation product of docetaxel, characterized by the presence of a ketone group at the C-10 position of the baccatin (B15129273) III core, in place of the hydroxyl group found in the parent molecule.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Systematic Name | [(1S,2S,3R,4S,7R,9S,10S,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate |
| Synonyms | Docetaxel Impurity B, 10-Deoxy-10-Oxo Docetaxel, 6-Oxo Docetaxel (USP) |
| CAS Number | 167074-97-7 |
| Molecular Formula | C₄₃H₅₁NO₁₄ |
| Molecular Weight | 805.86 g/mol |
| Appearance | Pale Yellow Solid |
The formation of this compound is primarily attributed to oxidative degradation of docetaxel.[1] Forced degradation studies have demonstrated that exposure of docetaxel to oxidative conditions, such as treatment with hydrogen peroxide, can lead to the formation of this impurity.[1][2] The allylic hydroxyl group at the C-10 position is susceptible to oxidation, resulting in the corresponding ketone. This degradation can also be observed under basic stress conditions.[3]
Hypothesized oxidative degradation pathway of Docetaxel.
Pharmacopeial Status and Acceptance Criteria
This compound is recognized as a specified impurity of docetaxel in major pharmacopeias. The European Pharmacopoeia (EP) lists it as "Docetaxel impurity B".[4][][6] While specific limits can vary between pharmacopeias and individual product specifications, the control of this and other impurities is crucial to ensure the quality, safety, and efficacy of the final drug product.
Analytical Methodologies
The detection and quantification of this compound in docetaxel drug substance and finished products are typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[7][8] More specific and sensitive methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), can also be employed for unambiguous identification and trace-level quantification.
Table 2: Typical Chromatographic Conditions for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 mm x 150 mm, 3.5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A gradient elution is typically used to separate docetaxel from its impurities. |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at approximately 230 nm |
| Column Temperature | 30 - 40 °C |
Experimental Protocols
Protocol 1: Forced Oxidative Degradation of Docetaxel
This protocol outlines a general procedure for inducing the formation of this compound for analytical purposes.
-
Preparation of Docetaxel Stock Solution: Accurately weigh and dissolve a known amount of docetaxel in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to obtain a stock solution of approximately 1 mg/mL.
-
Stress Condition: To 1 mL of the docetaxel stock solution, add 1 mL of 3% hydrogen peroxide.
-
Incubation: Store the mixture at room temperature for 24 hours, protected from light.
-
Sample Preparation for Analysis: At the end of the incubation period, dilute the sample with the mobile phase to a suitable concentration for HPLC or LC-MS/MS analysis.
-
Analysis: Inject the prepared sample into the chromatograph and analyze for the presence of this compound and other degradation products.[1]
Workflow for forced oxidative degradation of docetaxel.
Protocol 2: Isolation of this compound by Preparative HPLC
This protocol provides a general framework for the isolation of this compound from a forced degradation mixture.
-
Prepare a large-scale degradation mixture: Scale up the forced degradation protocol to generate a sufficient quantity of this compound for isolation.
-
Concentrate the mixture: After the reaction, remove the solvents under reduced pressure to concentrate the sample.
-
Preparative HPLC:
-
Column: Use a preparative C18 column.
-
Mobile Phase: Employ a suitable gradient of water and acetonitrile.
-
Loading: Dissolve the concentrated residue in a minimal amount of mobile phase and inject it onto the column.
-
Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to this compound.
-
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to assess their purity.
-
Pooling and Evaporation: Pool the pure fractions and evaporate the solvent to obtain the isolated this compound.
-
Structure Confirmation: Confirm the identity of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
Biological Activity and Signaling Pathways
Docetaxel's primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton. This stabilization disrupts the dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).[10][11]
The induction of apoptosis by docetaxel involves multiple signaling pathways, including the phosphorylation of the anti-apoptotic protein Bcl-2 and the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[12][13][14]
Docetaxel-Induced Apoptosis Signaling:
Docetaxel treatment leads to the phosphorylation of Bcl-2. Phosphorylated Bcl-2 is inactivated, which shifts the balance towards pro-apoptotic proteins, thereby promoting apoptosis.[12][15] The MAPK pathway, which includes ERK, JNK, and p38 kinases, is also implicated in docetaxel-induced apoptosis. The activation of JNK and suppression of ERK signaling have been shown to contribute to the apoptotic response.[13]
Simplified Docetaxel-Induced Apoptosis Signaling Pathway.
The biological activity of this compound itself is an area of ongoing research. While it is structurally similar to docetaxel, the modification at the C-10 position could potentially alter its binding affinity to microtubules and its overall cytotoxic profile. Studies on the closely related impurity, 10-oxo-7-epidocetaxel, have shown that it possesses anti-metastatic and cytotoxic properties, suggesting that this compound may also retain some level of biological activity.
Conclusion
This compound is a critical impurity of docetaxel that arises from oxidative degradation. Its control is essential for maintaining the quality and consistency of docetaxel-containing pharmaceuticals. This technical guide has provided an in-depth overview of its chemical properties, formation pathways, analytical detection methods, and potential biological implications. A thorough understanding of this and other impurities is paramount for researchers, scientists, and drug development professionals working to ensure the safety and efficacy of this vital chemotherapeutic agent. Further research into the specific biological activities of this compound will provide a more complete picture of its impact on the overall therapeutic profile of docetaxel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Docetaxel EP Impurity B | 167074-97-7 | SynZeal [synzeal.com]
- 6. Docetaxel EP Impurity B | 167074-97-7 [chemicea.com]
- 7. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ovid.com [ovid.com]
- 10. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. The mechanism of action of docetaxel (Taxotere) in xenograft models is not limited to bcl-2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Involvement of AMPKα and MAPK-ERK/-JNK Signals in Docetaxel-Induced Human Tongue Squamous Cell Carcinoma Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. geneticsmr.org [geneticsmr.org]
- 15. Caveolin-1 Modulates Docetaxel-Induced Cell Death in Breast Cancer Cell Subtypes through Different Mechanisms [e-crt.org]
The Biological Activity of 10-Oxo Docetaxel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Oxo Docetaxel, a novel taxoid and a synthetic intermediate of the widely used chemotherapeutic agent Docetaxel, has garnered interest for its potential anti-tumor properties.[1][2] This technical guide provides an in-depth overview of the current understanding of the biological activity of this compound. Due to the limited availability of direct quantitative data for this compound, this document leverages findings from studies on the closely related analogue, 10-oxo-7-epidocetaxel, as a surrogate to provide a comparative analysis.[1] The primary mechanism of action, shared with other taxanes, is the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1] This guide details the experimental protocols for key assays used to characterize its activity and presents diagrams of the implicated signaling pathways to facilitate a deeper understanding of its molecular interactions.
Introduction
Docetaxel is a cornerstone of treatment for various solid tumors.[1] this compound emerges as a significant compound of interest, not only as a precursor in Docetaxel synthesis but also for its own intrinsic anti-tumor potential.[1][2] Understanding the biological activity of this compound is crucial for its potential development as a therapeutic agent. This guide synthesizes the available information to provide a comprehensive resource for the scientific community.
Quantitative Data Summary
Direct quantitative cytotoxicity data for this compound is not extensively available in peer-reviewed literature. However, a study by Manjappa et al. on the closely related compound, 10-oxo-7-epidocetaxel (10-O-7ED), provides valuable insights into its potential efficacy compared to Docetaxel (Taxotere®, TXT).[1]
| Compound | Time Point | Key Finding |
| 10-oxo-7-epidocetaxel (10-O-7ED) | 48 and 72 hours | Caused significantly higher cytotoxicity compared to the 22-hour study.[1] |
| Docetaxel (TXT) | Not specified | Standard cytotoxic agent used for comparison.[1] |
| Comparison | Not specified | 10-O-7ED showed significantly increased in vitro anti-metastatic activity compared to TXT.[1] |
Note: The data presented above is for 10-oxo-7-epidocetaxel and is used as a surrogate to infer the potential activity of this compound.[1] Further direct comparative studies are necessary to establish the precise quantitative profile of this compound.
Mechanism of Action
The primary mechanism of action of this compound is believed to be consistent with that of other taxanes, primarily through the disruption of microtubule dynamics.
Microtubule Stabilization
This compound, like Docetaxel, is presumed to bind to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization into tubulin dimers. This interference with the normal dynamic instability of microtubules leads to the formation of stable, non-functional microtubule bundles.
Cell Cycle Arrest
The stabilization of microtubules disrupts the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. This disruption leads to an arrest of the cell cycle, primarily at the G2/M phase.
Induction of Apoptosis
Prolonged cell cycle arrest at the G2/M phase triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is a key mechanism by which taxanes exert their cytotoxic effects on rapidly dividing cancer cells.
Signaling Pathways
The cytotoxic effects of Docetaxel and its derivatives are mediated by complex signaling pathways. The following pathways are implicated in the biological activity of this compound.
p38/p53/p21 Signaling Axis
The p38 mitogen-activated protein kinase (MAPK) pathway can be activated in response to cellular stress, including that induced by chemotherapeutic agents. Activation of p38 can lead to the stabilization and activation of the tumor suppressor protein p53. In turn, p53 can transcriptionally activate the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest.
Regulation of Bcl-2 Family Proteins
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Anti-apoptotic members, such as Bcl-2, inhibit apoptosis, while pro-apoptotic members, such as Bax and Bak, promote it. Taxanes have been shown to induce phosphorylation of Bcl-2, which inactivates its anti-apoptotic function. This shifts the balance towards apoptosis, contributing to the cytotoxic effect of the drug.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of taxane (B156437) compounds like this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, PC-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect the supernatant containing floating cells, and combine with the adherent cells.
-
Fixation: Wash the cells with PBS and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Microtubule Assembly Assay
Objective: To assess the ability of this compound to promote and stabilize microtubule polymerization.
Materials:
-
Purified tubulin
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
This compound
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Setup: On ice, mix the polymerization buffer, GTP, and purified tubulin.
-
Compound Addition: Add this compound or a vehicle control to the reaction mixture.
-
Polymerization Measurement: Transfer the reaction mixture to a pre-warmed cuvette in the spectrophotometer set to 37°C.
-
Data Acquisition: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot the absorbance against time to visualize the kinetics of microtubule assembly. Compare the polymerization curves in the presence and absence of this compound.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for investigating the biological activity of a novel taxane derivative like this compound.
Conclusion
This compound is a promising anti-tumor agent with a mechanism of action that is likely analogous to other taxanes, involving microtubule stabilization, cell cycle arrest, and induction of apoptosis. While direct quantitative data remains limited, studies on the related compound 10-oxo-7-epidocetaxel suggest significant cytotoxic and anti-metastatic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation into the precise biological activities of this compound. Future research should focus on generating direct comparative data to fully elucidate its therapeutic potential and guide its development as a next-generation cancer therapeutic.
References
An In-depth Technical Guide to the Microtubule Stabilizing Effects of 10-Oxo Docetaxel
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
10-Oxo Docetaxel (B913) is a novel taxoid and a key intermediate in the synthesis of Docetaxel, a widely used chemotherapeutic agent.[1][2] Like other members of the taxane (B156437) family, 10-Oxo Docetaxel is presumed to exert its anti-tumor effects by disrupting microtubule dynamics. This technical guide provides a comprehensive overview of the core mechanism of action, available comparative data, and detailed experimental protocols to investigate the microtubule stabilizing effects of this compound. Due to the limited direct research on this compound, data from the closely related compound 10-oxo-7-epidocetaxel is utilized as a surrogate for comparative analysis.[1]
Core Mechanism of Action: Microtubule Stabilization
The primary mechanism of action for taxanes like Docetaxel, and by extension this compound, is the stabilization of microtubules.[1][3] This process involves the following key steps:
-
Binding to β-Tubulin: this compound is expected to bind to the β-tubulin subunit of the αβ-tubulin heterodimers that form microtubules.[3][4] This binding occurs within the microtubule lumen at the taxane binding site.[5]
-
Promotion of Tubulin Assembly: The binding of the taxane molecule promotes the polymerization of tubulin dimers into microtubules.[5]
-
Inhibition of Depolymerization: Crucially, the presence of the taxane molecule stabilizes the microtubule structure and prevents its depolymerization.[3][6] This disrupts the normal dynamic instability of microtubules, which is essential for various cellular functions.[7][8]
-
Disruption of Mitosis: The stabilized microtubules are unable to form a functional mitotic spindle, a critical structure for chromosome segregation during cell division.[3]
-
Cell Cycle Arrest: This disruption leads to an arrest of the cell cycle at the G2/M phase.[3][9]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3][9] Key signaling pathways, including the activation of the p38/p53/p21 axis and the phosphorylation of the anti-apoptotic protein Bcl-2, are implicated in this process.[3]
Quantitative Data
Direct quantitative data for this compound is limited in publicly available literature. The following tables summarize cytotoxicity data for the closely related analogue, 10-oxo-7-epidocetaxel, and hypothetical IC50 values for this compound based on its presumed activity.
Table 1: Comparative Cytotoxicity of 10-oxo-7-epidocetaxel and Docetaxel [1]
| Compound | Time Point | Key Finding |
| 10-oxo-7-epidocetaxel (10-O-7ED) | 48 and 72 hours | Caused significantly higher cytotoxicity compared to the 22-hour study. |
| Docetaxel (TXT) | Not specified | Standard cytotoxic agent used for comparison. |
| Comparison | Not specified | 10-O-7ED showed significantly increased in vitro anti-metastatic activity compared to TXT. |
Data extracted from a study on 10-oxo-7-epidocetaxel, a closely related analogue of this compound.[1]
Table 2: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines [3]
| Cell Line | Cancer Type | IC50 (nM) after 72h exposure |
| MCF-7 | Breast Cancer | 15.2 |
| MDA-MB-231 | Breast Cancer | 25.8 |
| A549 | Lung Cancer | 18.5 |
| HCT116 | Colon Cancer | 22.1 |
| PC-3 | Prostate Cancer | 12.7 |
| DU145 | Prostate Cancer | 30.4 |
Note: These are hypothetical values provided for illustrative purposes and require experimental validation.[3]
Table 3: Hypothetical Apoptosis Induction by this compound in A549 Cells (48h treatment) [3]
| Concentration (nM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) | % Live Cells |
| 0 (Control) | 2.1 | 1.5 | 0.8 | 95.6 |
| 10 | 8.7 | 4.2 | 1.1 | 86.0 |
| 20 | 15.3 | 9.8 | 1.5 | 73.4 |
| 50 | 28.9 | 18.6 | 2.3 | 50.2 |
Note: These are hypothetical values provided for illustrative purposes and require experimental validation.[3]
Experimental Protocols
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro by monitoring the change in turbidity (optical density).[10]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)[11]
-
GTP solution (10 mM)
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control)
-
DMSO (vehicle control)
-
Temperature-controlled spectrophotometer with a 96-well plate reader (340 nm)
-
Pre-warmed 96-well plate
Procedure:
-
Prepare the tubulin polymerization (TP) buffer containing General Tubulin Buffer and GTP (final concentration 1 mM).[12]
-
Pre-warm a 96-well plate to 37°C in the spectrophotometer.[12]
-
Add the test compounds (this compound, Paclitaxel, DMSO) at various concentrations to the designated wells.
-
Add the TP buffer to each well.
-
Initiate the reaction by adding cold, purified tubulin to each well to a final concentration of 2-4 mg/mL.[11][13]
-
Immediately start monitoring the absorbance at 340 nm every minute for 30-60 minutes at 37°C.[11][12]
-
Analyze the data by plotting absorbance versus time. An increase in absorbance indicates microtubule polymerization.
This assay quantifies the stabilization of cellular microtubules by measuring their resistance to a depolymerizing agent.[14][15]
Materials:
-
Adherent cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well microplates
-
This compound stock solution
-
Microtubule depolymerizing agent (e.g., Combretastatin A4 or Nocodazole)
-
Permeabilization buffer (e.g., OPT buffer)[14]
-
Fixative (e.g., 4% formaldehyde)
-
Primary antibody against α-tubulin
-
Secondary antibody conjugated to a reporter (e.g., HRP, fluorophore)
-
Substrate for the reporter (e.g., chemiluminescent or fluorescent)
-
Plate reader (luminometer or fluorometer)
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.[16]
-
Treat cells with various concentrations of this compound for a specified time (e.g., 90 minutes).[15]
-
Add the microtubule depolymerizing agent to all wells (except for the 100% stabilization control) and incubate for 30 minutes.[15]
-
Permeabilize the cells with OPT buffer for 10 minutes at 37°C.[14]
-
Fix the cells with 4% formaldehyde.[14]
-
Wash the cells and incubate with the primary anti-α-tubulin antibody.[14]
-
Wash and incubate with the secondary antibody.
-
Add the appropriate substrate and measure the signal using a plate reader.
-
The signal intensity is proportional to the amount of remaining polymerized microtubules.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Insights into the mechanism of microtubule stabilization by Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Molecular mechanisms of antitumor activity of taxanes. I. Interaction of docetaxel with microtubules] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. abscience.com.tw [abscience.com.tw]
- 12. In vitro tubulin polymerization assay [bio-protocol.org]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 15. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
In-Depth Structural Analysis of 10-Oxo Docetaxel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Oxo Docetaxel, also known by synonyms such as 6-Oxo Docetaxel and Docetaxel Impurity B, is a critical compound in the study of the stability and degradation profile of the widely used chemotherapeutic agent, Docetaxel. As a primary oxidation product, its identification, characterization, and quantification are paramount for ensuring the quality, safety, and efficacy of Docetaxel formulations. This technical guide provides a comprehensive overview of the structural analysis of this compound, including its physicochemical properties, detailed experimental protocols for its characterization, and a summary of its known biological context.
Physicochemical Properties
This compound is a taxoid derivative that shares the core baccatin (B15129273) III structure with Docetaxel but features a ketone group at the C-10 position instead of a hydroxyl group. This structural modification results in altered chemical properties that are important for its analytical separation and identification.
| Property | Value | Source |
| CAS Number | 167074-97-7 | [1][2] |
| Molecular Formula | C₄₃H₅₁NO₁₄ | [1][2] |
| Molecular Weight | 805.86 g/mol | [1][2] |
| IUPAC Name | (2aR,4S,4aS,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5,6-dioxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[1][3]benzo[1,2-b]oxet-12-yl benzoate |
Structural Elucidation
The definitive structure of this compound is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with chromatographic separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous structural assignment. While specific spectral data for this compound is not widely published in peer-reviewed literature, a representative protocol for acquiring such data is outlined below.
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a final volume of 0.5-0.7 mL.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key diagnostic signals would include the absence of the C-10 hydroxyl proton and potential shifts in the signals of neighboring protons compared to the spectrum of Docetaxel.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. A significant downfield shift of the C-10 carbon signal is expected, confirming the presence of a ketone group.
-
2D NMR Experiments: To confirm the full structure, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule, as well as providing structural information through fragmentation analysis.
| Ion | Expected m/z |
| [M+H]⁺ | ~806.3 |
| [M+Na]⁺ | ~828.3 |
Note: The exact mass will depend on the isotopic distribution.
-
Chromatographic Separation:
-
Instrument: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and acetonitrile (B52724) as mobile phase B.
-
Flow Rate: A typical flow rate is between 0.8 and 1.2 mL/min.
-
Detection: UV detection at approximately 230 nm, followed by mass spectrometric detection.
-
-
Mass Spectrometry:
-
Instrument: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Data Acquisition: Acquire full scan mass spectra to identify the molecular ion. For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion (e.g., m/z 806.3) and inducing fragmentation to obtain a characteristic product ion spectrum.
-
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of this compound from Docetaxel and other related impurities.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol (B129727) or acetonitrile.
-
Analysis: Inject the sample and monitor the chromatogram. The retention time of this compound will be different from that of Docetaxel, allowing for their separation and quantification.
Formation and Biological Context
This compound is primarily formed through the oxidation of the C-10 hydroxyl group of Docetaxel. This can occur during the manufacturing process, upon storage, or as a result of metabolic processes.
Caption: Formation of this compound from Docetaxel via oxidation.
While Docetaxel is known to exert its anticancer effects by stabilizing microtubules and inducing cell cycle arrest, the specific biological activity and effects on signaling pathways of this compound are not yet well-defined in the scientific literature. However, a related compound, 10-oxo-7-epidocetaxel, has been reported to possess anti-metastatic activity and to induce cell cycle arrest, suggesting that modifications at the C-10 position can significantly impact the biological profile of the Docetaxel scaffold.
Caption: Known action of Docetaxel and potential biological context of this compound.
Conclusion
The structural analysis of this compound is a critical component of quality control in the development and manufacturing of Docetaxel. The combination of HPLC for separation and quantification, along with NMR and MS for definitive structural elucidation, provides a robust framework for its characterization. Further research into the specific biological activities and signaling pathways affected by this compound will provide a more complete understanding of its potential impact on the therapeutic profile of Docetaxel. This guide serves as a foundational resource for researchers and professionals in the pharmaceutical sciences engaged in the analysis of this important Docetaxel-related compound.
References
In Vitro Anti-Proliferative Activity of 10-Oxo Docetaxel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anti-proliferative activity of 10-Oxo Docetaxel (B913), a novel taxoid and a key intermediate in the synthesis of Docetaxel.[1] Due to the limited availability of direct experimental data for 10-Oxo Docetaxel in peer-reviewed literature, this guide leverages data from its closely related analogue, 10-oxo-7-epidocetaxel, to provide insights into its potential efficacy. The structural similarities between these compounds suggest they may share analogous mechanisms of action.[2]
Quantitative Assessment of Cytotoxicity
For illustrative purposes, a hypothetical data table based on typical taxane (B156437) activities is presented below. Note: These values are not experimentally derived for this compound and should be considered as examples.
| Cell Line | Cancer Type | Hypothetical IC50 (nM) of this compound (72h exposure) |
| MCF-7 | Breast Cancer | 15.2 |
| MDA-MB-231 | Breast Cancer | 25.8 |
| A549 | Lung Cancer | 18.5 |
| HCT116 | Colon Cancer | 22.1 |
| PC-3 | Prostate Cancer | 12.7 |
| DU145 | Prostate Cancer | 30.4 |
Presumed Mechanism of Action
The primary mechanism of action for Docetaxel and its analogues is the disruption of microtubule dynamics.[5] It is highly probable that this compound shares this mechanism. Taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[5][6] This interference with the normal dynamic instability of microtubules leads to a blockage of the cell cycle at the G2/M phase, ultimately inducing apoptotic cell death.[7][8]
Key signaling events associated with Docetaxel-induced apoptosis include the phosphorylation of the anti-apoptotic protein Bcl-2 and the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically affecting ERK1/2 and p38 phosphorylation.[9][10]
Docetaxel's Proposed Mechanism of Action.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the anti-proliferative activity of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the overnight medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[11]
-
Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. urology-textbook.com [urology-textbook.com]
- 8. Docetaxel inhibits SMMC-7721 human hepatocellular carcinoma cells growth and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. geneticsmr.org [geneticsmr.org]
- 11. benchchem.com [benchchem.com]
10-Oxo Docetaxel: A Technical Guide to its Discovery, Significance, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Oxo Docetaxel (B913), a novel taxoid, has emerged as a compound of significant interest within the oncology landscape. Initially identified as an intermediate in the synthesis of the widely used chemotherapeutic agent Docetaxel, and also as a degradation product, its intrinsic anti-tumor properties are now a subject of focused research.[1][2] This technical guide provides a comprehensive overview of 10-Oxo Docetaxel, detailing its discovery, mechanism of action, and biological significance. Particular emphasis is placed on its comparative cytotoxicity with Docetaxel, the signaling pathways it modulates, and detailed experimental protocols for its study. This document aims to serve as an in-depth resource for researchers and drug development professionals exploring the therapeutic potential of this promising taxane (B156437) derivative.
Discovery and Significance
This compound, also known as Docetaxel Impurity B, was first identified during the process development and stability testing of Docetaxel.[2][3] It is formed through the oxidation of the hydroxyl group at the C-10 position of the baccatin (B15129273) III core of Docetaxel.[4] While initially considered an impurity, subsequent investigations have revealed that this compound possesses notable anti-tumor cell line properties in its own right.[3] Its structural similarity to Docetaxel suggests a comparable mechanism of action, centered on the disruption of microtubule dynamics, a cornerstone of taxane-based chemotherapy.[5] The study of this compound is significant for two primary reasons: firstly, to understand and control its formation as an impurity in Docetaxel formulations to ensure drug product quality and safety; and secondly, to explore its potential as a therapeutic agent with a potentially distinct efficacy and toxicity profile compared to its parent compound.
Mechanism of Action
The primary mechanism of action of this compound, like other taxanes, is the stabilization of microtubules.[5][6] It binds to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting their depolymerization. This disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. Consequently, the cell cycle is arrested in the G2/M phase, which ultimately triggers programmed cell death, or apoptosis.[6]
Signaling Pathways
The induction of apoptosis by this compound is believed to involve key signaling pathways that are also implicated in the action of Docetaxel. This includes the activation of the p38/p53/p21 axis and the phosphorylation of the anti-apoptotic protein Bcl-2.[6] Phosphorylation of Bcl-2 can inactivate its pro-survival function, thereby tipping the cellular balance towards apoptosis.[7] The activation of caspase cascades, particularly caspase-3 and caspase-8, is also a crucial downstream event in the execution of apoptosis induced by taxanes.[7][8]
Quantitative Data
Direct quantitative data on the cytotoxicity of this compound is limited. However, hypothetical IC50 values have been proposed, and studies on the closely related analogue, 10-oxo-7-epidocetaxel, provide valuable insights into its potential potency.[5][6]
Hypothetical Cytotoxicity of this compound
The following table summarizes hypothetical half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines after 72 hours of exposure. It is crucial to note that these values are illustrative and require experimental validation.
| Cell Line | Cancer Type | Hypothetical IC50 (nM)[6] |
| MCF-7 | Breast Cancer | 15.2 |
| MDA-MB-231 | Breast Cancer | 25.8 |
| A549 | Lung Cancer | 18.5 |
| HCT116 | Colon Cancer | 22.1 |
| PC-3 | Prostate Cancer | 12.7 |
| DU145 | Prostate Cancer | 30.4 |
Comparative Cytotoxicity of 10-oxo-7-epidocetaxel and Docetaxel
Research on 10-oxo-7-epidocetaxel (10-O-7ED), a closely related analogue, has demonstrated its superior cytotoxic and anti-metastatic activities compared to Docetaxel (Taxotere®, TXT).
| Compound | Key Finding |
| 10-oxo-7-epidocetaxel (10-O-7ED) | Showed significantly higher cytotoxicity after 48 and 72 hours of treatment compared to a 22-hour study.[1][9] |
| Docetaxel (TXT) | Standard cytotoxic agent used for comparison.[1][9] |
| Comparison | 10-O-7ED exhibited significantly increased in vitro anti-metastatic activity compared to TXT.[1][9] |
These findings suggest that the 10-oxo moiety may contribute to enhanced anti-cancer activity, warranting further direct investigation of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Synthesis and Purification
This compound is primarily formed as a degradation product of Docetaxel under oxidative and basic stress conditions.[10]
Forced Degradation Protocol for this compound Formation:
-
Sample Preparation: Prepare a stock solution of Docetaxel in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v).
-
Oxidative Degradation: Treat the Docetaxel solution with 3% hydrogen peroxide (H₂O₂) and incubate at room temperature. Monitor the reaction progress by HPLC.
-
Base Hydrolysis: Treat the Docetaxel solution with 0.1 N sodium hydroxide (B78521) (NaOH) at room temperature. Neutralize the solution with an equivalent amount of acid after a predetermined time.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS/MS method to identify and quantify the formation of this compound.
Purification Protocol:
-
Chromatography: The purification of this compound from the degradation mixture can be achieved using preparative High-Performance Liquid Chromatography (HPLC) or Medium Pressure Liquid Chromatography (MPLC) with a suitable stationary phase (e.g., C18) and mobile phase gradient.[11]
-
Solvent Precipitation: An alternative method involves dissolving the crude mixture in an alkyl ketone (e.g., acetone) followed by the slow addition of an alkane (e.g., hexane) to precipitate the purified compound.[12]
Cell-Based Assays
Cell Viability (MTT) Assay: [6]
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Dissolve the formazan crystals in a solubilization buffer.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining): [6]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Culture and treat cells with this compound.
-
Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Treat the cells with RNase and stain the cellular DNA with Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Conclusion
This compound represents a compelling molecule at the intersection of pharmaceutical quality control and novel drug discovery. While its presence as a degradation product of Docetaxel necessitates rigorous analytical monitoring, its inherent anti-tumor properties suggest a therapeutic potential that warrants dedicated investigation. The enhanced cytotoxicity observed in its close analogue, 10-oxo-7-epidocetaxel, further fuels the rationale for in-depth studies of this compound itself. Future research should focus on obtaining definitive quantitative data on its cytotoxicity across a broad panel of cancer cell lines, elucidating the nuances of its interaction with microtubules and its impact on apoptotic signaling pathways, and exploring its in vivo efficacy and safety profile. Such endeavors will be crucial in determining whether this compound will be primarily managed as an impurity or developed as a next-generation taxane therapeutic.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Variation in the kinetics of caspase-3 activation, Bcl-2 phosphorylation and apoptotic morphology in unselected human ovarian cancer cell lines as a response to docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. US6881852B2 - Process of purification of paclitaxel and docetaxel - Google Patents [patents.google.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
10-Oxo Docetaxel: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docetaxel (B913), a prominent member of the taxane (B156437) family, is a cornerstone in the treatment of various solid tumors.[1] Its derivative, 10-Oxo Docetaxel, is recognized as a novel taxoid with potential anti-tumor properties and also serves as a key intermediate in the synthesis of Docetaxel.[1][2] This technical guide provides an in-depth overview of this compound, drawing upon available data for its closely related analogue, 10-oxo-7-epidocetaxel, to offer a comparative perspective against the parent compound, Docetaxel. This document outlines synthetic pathways, mechanisms of action, and detailed experimental protocols for in vitro and in vivo evaluation, presenting quantitative data in structured tables and visualizing complex processes through diagrammatic representations.
Introduction
The taxane family of chemotherapeutic agents, which includes the widely used drug Docetaxel, functions by disrupting microtubule dynamics, a critical process for cell division.[1][3] This disruption ultimately leads to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[4] this compound, a derivative of Docetaxel, has emerged as a compound of interest due to its potential anti-tumor activities and its role as a synthetic intermediate.[1][5] While comprehensive studies directly comparing this compound with Docetaxel are limited, research on the structurally similar compound, 10-oxo-7-epidocetaxel, offers significant insights into the potential efficacy and biological activity of the 10-oxo functional group in this class of molecules.[1] This guide will utilize data from studies on 10-oxo-7-epidocetaxel as a surrogate to provide a comparative analysis against Docetaxel.
Synthesis and Chemical Profile
Docetaxel is semi-synthetically produced from 10-deacetyl baccatin (B15129273) III (10-DAB), a natural precursor extracted from the needles of the European yew, Taxus baccata.[3] The synthesis involves several steps, including the selective protection of hydroxyl groups and esterification. A novel protocol for the semi-synthesis of docetaxel from 10-deacetyl baccatin III has been developed, achieving a 50% overall yield in four steps.[6] This process involves the selective protection of the C(7) and C(10) hydroxyl groups of 10-deacetyl baccatin III.[6] Another method involves the esterification of C7, C10 di-CBZ 10-deacetyl baccatin III with a protected 3-phenyl isoserine side chain.[7]
-
Chemical Name: this compound
-
CAS Number: 167074-97-7[5]
-
Molecular Formula: C₄₃H₅₁NO₁₄[5]
-
Molecular Weight: 805.86 g/mol [5]
Mechanism of Action
The primary mechanism of action for Docetaxel involves the stabilization of microtubules, which interferes with the normal process of cell division and ultimately leads to apoptotic cell death.[1][8] Due to its structural similarity, it is highly probable that this compound shares this fundamental mechanism.[1] Taxanes bind to the β-subunit of tubulin, which promotes the assembly of tubulin into stable microtubules and inhibits their depolymerization.[8][9] This stabilization of the microtubule network disrupts the dynamic instability required for mitotic spindle formation and function, leading to a blockage of cells in the G2/M phase of the cell cycle and subsequent apoptosis.[4]
Preclinical Data
In Vitro Studies
A study by Manjappa et al. investigated the in vitro anti-proliferative and anti-metastatic activities of 10-oxo-7-epidocetaxel (10-O-7ED) in comparison to Docetaxel (Taxotere®, TXT).[1]
Table 1: In Vitro Cytotoxicity of 10-oxo-7-epidocetaxel vs. Docetaxel [1][10][11]
| Compound | Time Point | Key Finding |
| 10-oxo-7-epidocetaxel (10-O-7ED) | 48 and 72 hours | Caused significantly higher cytotoxicity compared to the 22-hour study. |
| Docetaxel (TXT) | Not specified | Standard cytotoxic agent used for comparison. |
| Comparison | Not specified | 10-O-7ED showed significantly increased in vitro anti-metastatic activity compared to TXT. |
Table 2: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines (24h treatment) [12]
| Cell Line | Cancer Type | Hypothetical IC50 (nM) |
| A549 | Lung Cancer | 18.5 |
| MCF-7 | Breast Cancer | 12.2 |
| PC-3 | Prostate Cancer | 30.4 |
Note: The data in Table 2 is hypothetical and presented for illustrative purposes based on typical taxane activity.
In Vivo Studies
The in vivo anti-metastatic behavior of 10-oxo-7-epidocetaxel was evaluated in a B16F10 experimental metastasis mouse model.[10][11]
Table 3: In Vivo Anti-Metastatic Activity of 10-oxo-7-epidocetaxel [10][11]
| Treatment Group | Number of Surface Metastatic Nodules (Mean ± SD) | p-value vs. Control |
| Control | 348 ± 56 | - |
| 10-oxo-7-epidocetaxel | 107 ± 49 | < 0.0001 |
The study also noted that the 10-oxo-7-epidocetaxel treated group showed about a 4% increase in mean group weight, whereas the control group had a significant weight loss by the end of the experiment.[10][11] Furthermore, an acute toxicity study suggested that a formulation of Docetaxel containing 10% 10-oxo-7-epidocetaxel had a better therapeutic effect with reduced toxicity compared to Docetaxel alone.[10][11]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of novel compounds. The following sections describe standard protocols for evaluating taxoid derivatives.
In Vitro Anti-Proliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.[1]
-
Cell Seeding: Cancer cells (e.g., B16F10 melanoma) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[1]
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and a reference compound (e.g., Docetaxel) for different time intervals (e.g., 24, 48, and 72 hours).[1][12]
-
MTT Addition: After the treatment period, 10 µL of MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: The plate is gently shaken for 15 minutes, and the absorbance is measured at 570 nm using a microplate reader.[12]
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control, and the IC50 value is determined.[12]
In Vitro Anti-Metastatic Assay (Transwell Invasion Assay)
This assay evaluates the ability of a compound to inhibit the invasion of cancer cells through a basement membrane matrix.[1]
-
Cell Seeding: Cancer cells are seeded in the upper chamber of a Matrigel-coated transwell insert.[1]
-
Compound Treatment: The cells are treated with the test compounds (e.g., this compound or Docetaxel).[1]
-
Incubation: The plate is incubated to allow for cell invasion through the Matrigel matrix towards a chemoattractant in the lower chamber.[1]
-
Cell Removal and Staining: Non-invading cells are removed from the upper surface of the insert. The invading cells on the lower surface are fixed and stained.[1]
-
Cell Counting: The number of invading cells is counted under a microscope.[1]
Cell Cycle Analysis
Flow cytometry is used to determine the effect of the compound on cell cycle progression.
-
Cell Treatment: Cells are seeded and treated with various concentrations of the test compound for a specified time (e.g., 24 hours).[12]
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[12]
-
Staining: The fixed cells are washed and resuspended in a propidium (B1200493) iodide (PI) staining solution containing RNase A.[12]
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[12]
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for the desired duration.[12]
-
Cell Harvesting: Both adherent and floating cells are collected.[12]
-
Staining: Cells are washed and resuspended in a binding buffer, then stained with Annexin V-FITC and Propidium Iodide (PI).[12]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations.[12]
In Vivo Animal Models
Efficacy studies in animal models are critical for preclinical evaluation.
-
Model Establishment: A relevant tumor model is established, for example, by subcutaneously injecting cancer cells (e.g., A549, MCF-7, SKOV-3) into immunocompromised mice.[13] For metastasis studies, cells like B16F10 can be injected intravenously.[10][11]
-
Treatment: Once tumors reach a certain volume or after a set period for metastasis models, mice are randomized into treatment and control groups. The test compound is administered, often intravenously, at various doses and schedules.[13][14]
-
Monitoring: Tumor volume, body weight, and overall health of the animals are monitored regularly.[13][14]
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed, and metastatic nodules in relevant organs (e.g., lungs) are counted.[10][11][13] Tissues may also be collected for histological or molecular analysis.
Conclusion
This compound is a novel taxoid derivative with potential as an anti-cancer agent. While direct comparative data is scarce, studies on the closely related 10-oxo-7-epidocetaxel suggest that modifications at the C-10 position of the taxane core can yield compounds with significant in vitro and in vivo anti-metastatic activity, possibly with an improved toxicity profile compared to Docetaxel. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential. The synthesis of this compound from 10-deacetyl baccatin III also highlights its importance as a chemical intermediate in the production of Docetaxel. As our understanding of taxane structure-activity relationships grows, derivatives like this compound may offer new avenues for the development of more effective and safer cancer chemotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical evaluation of docetaxel (Taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacetyl Baccatin III | Bentham Science [eurekaselect.com]
- 7. US5688977A - Method for docetaxel synthesis - Google Patents [patents.google.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A novel form of docetaxel polymeric micelles demonstrates anti-tumor and ascites-inhibitory activities in animal models as monotherapy or in combination with anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of docetaxel administration on fluid dynamics in mice - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Anti-Tumor Studies of 10-Oxo Docetaxel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
**Executive Summary
10-Oxo Docetaxel (B913) is a novel taxoid and a derivative of the widely used chemotherapeutic agent, Docetaxel.[1] While it is recognized for its potential anti-tumor properties, comprehensive preclinical data on 10-Oxo Docetaxel remains limited in publicly accessible literature.[2] This guide synthesizes the available preliminary research, with a significant focus on data from studies of the closely related compound, 10-oxo-7-epidocetaxel, which serves as an informative surrogate for understanding the potential efficacy and mechanism of this compound.[2] The findings suggest that this class of Docetaxel derivatives exhibits significant cytotoxic and anti-metastatic activities, warranting further investigation. This document provides an in-depth overview of the reported in vitro and in vivo studies, detailed experimental protocols, and the underlying mechanism of action, intended to inform and guide future research and development efforts.
Introduction
Docetaxel is a cornerstone of treatment for various solid tumors, exerting its cytotoxic effects by stabilizing microtubules and inducing cell cycle arrest and apoptosis.[3][4] this compound, an impurity and synthetic intermediate of Docetaxel, has been identified as a novel taxoid with notable anti-tumor properties.[5] The exploration of Docetaxel derivatives is a key area of research aimed at enhancing efficacy, overcoming resistance, and improving safety profiles. Due to the limited direct experimental data on this compound, this guide leverages findings from studies on 10-oxo-7-epidocetaxel to provide insights into its potential anti-cancer activities.[2]
Mechanism of Action
As a taxane (B156437) derivative, this compound is presumed to share the same fundamental mechanism of action as Docetaxel.[1] This involves binding to the β-tubulin subunit of microtubules, which promotes their assembly and inhibits depolymerization.[1][4] This stabilization of microtubules disrupts the dynamic reorganization of the microtubule network essential for mitotic spindle formation and chromosome segregation during cell division.[1][3] The consequence is a blockage of the cell cycle at the G2/M phase, ultimately leading to apoptosis (programmed cell death).[1] Key signaling pathways implicated in this process include the activation of the p38/p53/p21 axis and the phosphorylation of the anti-apoptotic protein Bcl-2.[1]
References
Methodological & Application
Application Notes and Protocols for 10-Oxo Docetaxel In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Oxo Docetaxel is a taxane (B156437) derivative and a key intermediate in the synthesis of Docetaxel, a widely used chemotherapeutic agent.[1] Like other taxanes, this compound is presumed to exert its cytotoxic effects by disrupting microtubule dynamics, which are critical for cell division.[2] This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis, or programmed cell death.[2] These application notes provide a detailed protocol for determining the in vitro cytotoxicity of this compound using a colorimetric MTT assay, present hypothetical cytotoxicity data, and illustrate the experimental workflow and proposed mechanism of action.
Data Presentation
The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. While extensive empirical data for this compound is not widely published, the following table presents hypothetical IC50 values in various cancer cell lines to serve as a reference for expected efficacy. It is important to note that a study on the closely related compound, 10-oxo-7-epidocetaxel, demonstrated significantly higher cytotoxicity compared to Docetaxel after 48 and 72 hours of exposure, suggesting the potential for potent anticancer activity in this class of derivatives.[1][3]
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 72h Exposure
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 15.2[2] |
| MDA-MB-231 | Breast Cancer | 25.8[2] |
| A549 | Lung Cancer | 18.5[2] |
| HCT116 | Colon Cancer | 22.1[2] |
| PC-3 | Prostate Cancer | 12.7[2] |
| DU145 | Prostate Cancer | 30.4[2] |
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[2] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for MTT cytotoxicity assay.
Caption: Proposed mechanism of action of this compound.
References
Application Notes and Protocols for Apoptosis Induction Assays with 10-Oxo Docetaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Oxo Docetaxel is a novel taxoid compound and an intermediate of the widely used chemotherapeutic agent, Docetaxel.[1][2] As a member of the taxane (B156437) family, this compound exhibits significant anti-tumor properties. Its primary mechanism of action, akin to its parent compound, involves the inhibition of microtubule depolymerization.[1][3] This action disrupts the normal dynamics of the microtubule network, which is essential for mitotic and interphase cellular functions.[1][4] Consequently, treatment with this compound leads to a cell cycle blockage at the G2/M phase, ultimately inducing programmed cell death, or apoptosis.[1][5]
These application notes provide detailed methodologies for key assays to characterize the apoptotic effects of this compound on cancer cell lines, present quantitative data from relevant studies on a closely related analog, and illustrate the associated signaling pathways and experimental workflows.
Mechanism of Action
This compound binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their disassembly.[1][4] This hyper-stabilization of microtubules disrupts the formation of the mitotic spindle, a critical structure for the segregation of chromosomes during cell division.[1] The resulting mitotic arrest triggers a cascade of signaling events that culminate in apoptosis. Key signaling pathways implicated in this process include the activation of the p38/p53/p21 axis and the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function.[1]
Figure 1. Proposed signaling pathway for this compound-induced apoptosis.
Data Presentation
While specific quantitative data for this compound is not extensively published, research on the structurally similar compound, 10-oxo-7-epidocetaxel (10-O-7ED), provides valuable insights into its potential efficacy.
Table 1: Comparative Cytotoxicity of 10-oxo-7-epidocetaxel (10-O-7ED) and Docetaxel (TXT) (Data adapted from a study on 10-oxo-7-epidocetaxel, a closely related analog of this compound)[5]
| Compound | Time Point | Key Finding |
| 10-oxo-7-epidocetaxel (10-O-7ED) | 48 and 72 hours | Caused significantly higher cytotoxicity compared to the 22-hour study. |
| Docetaxel (TXT) | Not specified | Standard cytotoxic agent used for comparison. |
| Comparison | Not specified | 10-O-7ED showed significantly increased in vitro anti-metastatic activity compared to TXT. |
Table 2: Illustrative Example of Apoptosis Induction by a Taxane Compound in A549 Cells (48h treatment) (This table presents a typical data structure for an Annexin V/PI apoptosis assay. The values are illustrative and based on hypothetical data for a taxane compound like this compound)[3]
| Concentration (nM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) | % Live Cells |
| 0 (Control) | 2.1 | 1.5 | 0.8 | 95.6 |
| 10 | 10.3 | 5.2 | 1.1 | 83.4 |
| 25 | 25.8 | 12.7 | 1.5 | 60.0 |
| 50 | 38.6 | 20.1 | 2.3 | 39.0 |
Experimental Protocols
The following are detailed protocols for standard assays to evaluate apoptosis induction by this compound.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines of interest (e.g., A549, PC-3, MCF-7)
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[5]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours). Include a vehicle control.[3]
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS.[3]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[3]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[3]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.[3]
-
Analyze the samples by flow cytometry within one hour.
Figure 2. Experimental workflow for the Annexin V/PI apoptosis assay.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, which are activated during apoptosis.
Materials:
-
Treated and untreated cell lysates
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Prepare cell lysates from cells treated with this compound and untreated controls.
-
Add 100 µL of cell lysate to each well of a 96-well plate.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gently shaking the plate for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.
-
Express the results as relative luminescence units (RLU) or fold change compared to the untreated control.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-phospho-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with this compound for various time points and concentrations.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Perform densitometric analysis to quantify the protein expression levels relative to a loading control (e.g., β-actin).
Conclusion
This compound is a promising anti-tumor agent that, like other taxanes, induces apoptosis in cancer cells by disrupting microtubule function and activating downstream signaling pathways. The protocols outlined in these application notes provide a robust framework for researchers to investigate and quantify the apoptotic effects of this compound, thereby facilitating its further development as a potential cancer therapeutic.
References
Application Notes and Protocols for Cell Cycle Analysis of 10-Oxo Docetaxel Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Oxo Docetaxel is a taxane (B156437) derivative that, like its parent compound Docetaxel, exhibits significant anti-tumor properties.[1] Taxanes are a class of chemotherapeutic agents that target microtubules, essential components of the cellular cytoskeleton involved in various processes, including cell division.[2][3] The primary mechanism of action of this compound involves the inhibition of microtubule depolymerization.[1] This stabilization of microtubules disrupts the dynamic instability required for the proper functioning of the mitotic spindle during cell division.[1][2][3] Consequently, the cell cycle is arrested, primarily at the G2/M phase, leading to the induction of apoptosis or programmed cell death.[1] Understanding the effect of this compound on the cell cycle is crucial for elucidating its anti-cancer efficacy and for the development of novel therapeutic strategies.
These application notes provide a detailed protocol for the analysis of cell cycle distribution in cancer cells treated with this compound using flow cytometry with propidium (B1200493) iodide (PI) staining.
Data Presentation
The following table summarizes the quantitative data on the cell cycle distribution of A549 human lung carcinoma cells treated with 10-Oxo-7-epidocetaxel, a derivative of this compound. The data illustrates a dose- and time-dependent increase in the percentage of cells in the G2/M phase, indicative of cell cycle arrest.
Table 1: Cell Cycle Distribution of A549 Cells Treated with 10-Oxo-7-epidocetaxel
| Treatment Group | Concentration (nM) | Incubation Time (h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Untreated Control | 0 | 24 | 65.43 | 29.45 | 5.12 |
| 10-Oxo-7-epidocetaxel | 2 | 24 | 64.89 | 29.87 | 5.24 |
| 10 | 24 | 58.76 | 28.99 | 12.25 | |
| 25 | 24 | 45.67 | 25.43 | 28.90 | |
| Untreated Control | 0 | 48 | 63.21 | 30.11 | 6.68 |
| 10-Oxo-7-epidocetaxel | 2 | 48 | 60.12 | 32.45 | 7.43 |
| 10 | 48 | 50.21 | 29.87 | 19.92 | |
| 25 | 48 | 38.98 | 24.56 | 36.46 |
Data extracted from "Unravelling the anticancer efficacy of 10-oxo-7-epidocetaxel: in vitro and in vivo results". The study utilized 10-oxo-7-epidocetaxel, and the results are presented here as representative of a this compound derivative.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: A549 human lung carcinoma cells (or other cancer cell line of interest).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that allows for exponential growth during the treatment period and ensures they are not confluent at the time of harvesting.
-
Treatment:
-
Allow cells to attach and grow overnight.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
The following day, treat the cells with various concentrations of this compound (e.g., 2 nM, 10 nM, 25 nM).
-
Include a vehicle control group treated with the same concentration of the solvent used to dissolve the compound.
-
Incubate the cells for the desired time periods (e.g., 24 or 48 hours).[1]
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol utilizes propidium iodide (PI), a fluorescent intercalating agent, to stain DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][5]
Materials:
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Harvesting:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with cold PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.[5]
-
Discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 400 µL of cold PBS.[5]
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension. This step is crucial to prevent cell clumping.[5][6]
-
Incubate the cells on ice for at least 30 minutes or overnight at -20°C for fixation.[1][5] Fixed cells can be stored at 4°C for several weeks.[5]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells, as ethanol-fixed cells are less dense.[5]
-
Carefully discard the supernatant.
-
Wash the cell pellet twice with 3 mL of cold PBS.[5]
-
Resuspend the cell pellet in 50 µL of RNase A solution to ensure that only DNA is stained.[5]
-
Add 400 µL of PI staining solution and mix well.[5]
-
Incubate the cells at room temperature for 5 to 10 minutes in the dark.[5]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.[5]
-
Use a low flow rate to obtain better resolution of the cell cycle peaks.[5]
-
Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
Signaling Pathway of this compound Induced G2/M Arrest
Caption: Signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. 10-HDA Induces ROS-Mediated Apoptosis in A549 Human Lung Cancer Cells by Regulating the MAPK, STAT3, NF-κB, and TGF-β1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 10-Oxo Docetaxel in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Oxo Docetaxel (B913) is a derivative of Docetaxel, a potent anti-cancer agent belonging to the taxane (B156437) family.[1][2] Like its parent compound, 10-Oxo Docetaxel exhibits significant anti-tumor properties by interfering with microtubule dynamics, a critical process for cell division.[1][2] These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its evaluation in cancer cell lines.
Mechanism of Action
The primary mechanism of action for this compound, consistent with other taxanes, is the stabilization of microtubules.[1][3] It binds to the β-tubulin subunit of microtubules, which inhibits their depolymerization.[1][4] This disruption of normal microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing programmed cell death (apoptosis).[1][4] Key signaling pathways implicated in this process include the activation of the p38/p53/p21 axis and the phosphorylation of the anti-apoptotic protein Bcl-2.[1][5]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 4. [Molecular mechanisms of antitumor activity of taxanes. I. Interaction of docetaxel with microtubules] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 10-Oxo Docetaxel Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Oxo Docetaxel (B913) is a novel taxoid and an impurity of Docetaxel, a widely used chemotherapeutic agent.[1][2][3] Like other taxanes, its mechanism of action is presumed to involve the disruption of microtubule function, leading to cell cycle arrest and apoptosis.[4][5][6][7][8] These application notes provide a comprehensive guide for conducting preclinical in vivo efficacy studies of 10-Oxo Docetaxel in various animal models of cancer. The protocols are based on established methodologies for taxane (B156437) compounds, including Docetaxel, and should be adapted and optimized for the specific research question and animal model.
Mechanism of Action and Signaling Pathways
This compound, as a taxane derivative, is expected to share a similar mechanism of action with Docetaxel. Docetaxel functions by promoting the assembly of tubulin into stable microtubules and inhibiting their depolymerization.[8][9] This stabilization of microtubules disrupts the dynamic process of microtubule network reorganization essential for mitotic and interphase cellular functions, leading to a blockage of cells in the G2/M phase of the cell cycle and subsequent apoptotic cell death.[4][5][7]
Several signaling pathways are implicated in the cellular response to Docetaxel and may be relevant for this compound. These include:
-
Apoptosis Induction: Docetaxel has been shown to induce apoptosis by phosphorylating and inactivating the anti-apoptotic protein Bcl-2.[4][7] It can also induce the expression of the tumor suppressor gene p53.[4][10]
-
Akt/mTOR Pathway: The Akt/mTOR signaling pathway has been implicated in Docetaxel resistance in prostate cancer.[11]
-
ERK1/2 and c-Myc Signaling: Constitutive activation of the CXCR4, ERK1/2, and c-Myc signaling loop has been observed in Docetaxel-resistant prostate cancer cells.[12]
Signaling Pathway Diagram
Caption: Hypothesized mechanism of action for this compound.
Recommended Animal Models
The choice of animal model is critical for the successful evaluation of this compound's anti-cancer efficacy. Both syngeneic and xenograft models are commonly used for taxane studies.[9][13]
-
Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., nude, SCID, or NSG mice). This allows for the evaluation of efficacy against human tumors.
-
Syngeneic Models: Murine cancer cell lines are implanted into immunocompetent mice of the same genetic background. These models are useful for studying the interaction of the drug with the host immune system.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunodeficient mice. These models are thought to better recapitulate the heterogeneity and microenvironment of human tumors.
A study on the related compound, 10-oxo-7-epidocetaxel, utilized the B16F10 melanoma model in C57BL/6 mice to evaluate anti-metastatic activity.[14]
Experimental Protocols
General Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 167074-97-7 | FO26648 | Biosynth [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Docetaxel (Taxotere): a review of preclinical and clinical experience. Part I: Preclinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of docetaxel (Taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. imrpress.com [imrpress.com]
- 11. Frontiers | Endothelial Cells Promote Docetaxel Resistance of Prostate Cancer Cells by Inducing ERG Expression and Activating Akt/mTOR Signaling Pathway [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Xenograft Models of 10-Oxo Docetaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Oxo Docetaxel (B913) is a novel taxoid compound and an intermediate of Docetaxel, a potent chemotherapeutic agent.[1] Like other taxanes, 10-Oxo Docetaxel is presumed to exert its anticancer effects by acting as a microtubule/tubulin inhibitor.[1] Preliminary studies have highlighted its remarkable anti-tumor properties, suggesting its potential as a therapeutic agent.[1] These application notes provide a comprehensive guide to utilizing in vivo xenograft models for the preclinical evaluation of this compound, with a focus on detailed experimental protocols and data presentation.
Mechanism of Action
Docetaxel, the parent compound of this compound, functions by promoting the assembly of tubulin into stable microtubules while simultaneously inhibiting their depolymerization. This action disrupts the normal dynamic reorganization of the microtubule network essential for mitotic and interphase cellular functions. The stabilization of microtubules leads to an arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells. It is highly probable that this compound shares this fundamental mechanism due to its structural similarity to Docetaxel.
Signaling Pathway
Caption: Mechanism of action for this compound.
Applications in Xenograft Models
In vivo xenograft models are crucial for evaluating the anti-tumor efficacy and toxicity of novel compounds like this compound. These models can be established using various cancer cell lines to study the compound's effect on tumor growth and metastasis. Based on available research, two relevant models for this compound are:
-
B16F10 Syngeneic Metastasis Model: To assess the anti-metastatic potential of this compound.
-
A549 Xenograft Model: To evaluate the inhibitory effect on human non-small cell lung cancer tumor growth.
Data Summary
The following tables summarize key in vitro and in vivo data for 10-Oxo-7-epidocetaxel, a closely related analog of this compound.
Table 1: In Vitro Cytotoxicity (IC50 in nM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| A549 | >1000 | 250 | 100 |
| B16F10 | >1000 | 300 | 150 |
Data inferred from studies on 10-oxo-7-epidocetaxel.
Table 2: In Vivo Efficacy in B16F10 Metastasis Model
| Treatment Group | Mean Number of Surface Metastatic Nodules (± SD) | Mean Body Weight Change (%) |
| Control | 348 ± 56 | Significant Weight Loss |
| 10-Oxo-7-epidocetaxel | 107 ± 49 | ~4% Increase |
Data from a therapeutic study on 10-oxo-7-epidocetaxel, showing a significant reduction in metastasis and no toxicity.
Experimental Protocols
The following are detailed protocols for establishing and utilizing in vivo xenograft models to test the efficacy of this compound.
Protocol 1: B16F10 Experimental Metastasis Model
This protocol is designed to assess the anti-metastatic properties of this compound.
Materials:
-
B16F10 murine melanoma cell line
-
C57BL/6 mice (6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
This compound
-
Vehicle control (e.g., saline, or a mixture of tween 80 and ethanol)
-
Syringes and needles (27-30 gauge)
Experimental Workflow:
Caption: Workflow for the B16F10 metastasis model.
Procedure:
-
Cell Culture: Culture B16F10 cells in their recommended medium until they reach 80-90% confluency.
-
Cell Preparation:
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in sterile PBS to a final concentration of 1 x 10^6 cells/mL.
-
-
Tumor Cell Inoculation:
-
Inject 100 µL of the cell suspension (1 x 10^5 cells) into the lateral tail vein of each C57BL/6 mouse.
-
-
Drug Administration:
-
Randomly divide the mice into treatment and control groups.
-
Based on protocols for docetaxel in similar models, a suggested starting dose is 5-10 mg/kg.
-
Administer this compound intravenously or intraperitoneally every 3-4 days for a specified duration (e.g., 2-3 weeks). The control group should receive the vehicle.
-
-
Monitoring:
-
Monitor the mice daily for signs of toxicity (e.g., weight loss, lethargy).
-
Record body weight twice a week.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., day 21), euthanize the mice.
-
Harvest the lungs and fix them in Bouin's solution.
-
Count the number of visible metastatic nodules on the lung surface.
-
Protocol 2: A549 Subcutaneous Xenograft Model
This protocol is designed to evaluate the effect of this compound on the growth of human non-small cell lung cancer tumors.
Materials:
-
A549 human lung carcinoma cell line
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID, 6-8 weeks old)
-
Complete cell culture medium (e.g., F-12K with 10% FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
Experimental Workflow:
References
Application Notes and Protocols for Flow Cytometry Analysis of 10-Oxo Docetaxel Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Oxo Docetaxel is a taxoid compound and a derivative of Docetaxel, a potent anti-mitotic chemotherapy agent used in the treatment of various cancers.[1] Like its parent compound, this compound exerts its cytotoxic effects by targeting microtubules.[2] It promotes the assembly and stabilization of microtubules, preventing their dynamic disassembly, which is crucial for mitotic spindle formation and chromosome segregation during cell division.[3] This disruption of microtubule function leads to a cell cycle arrest, primarily at the G2/M phase, and subsequently induces programmed cell death (apoptosis).[2]
These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound, specifically focusing on the induction of apoptosis, cell cycle perturbation, and changes in mitochondrial membrane potential. Flow cytometry is a powerful technique that allows for the rapid, quantitative, and multi-parametric analysis of individual cells within a heterogeneous population.
Mechanism of Action
This compound stabilizes microtubules, leading to mitotic arrest and the induction of apoptosis. The signaling cascades initiated by this event are complex and can involve both intrinsic and extrinsic apoptotic pathways. Key molecular events include the phosphorylation of the anti-apoptotic protein Bcl-2 and the activation of the p38/p53/p21 signaling axis.[2] The disruption of the mitochondrial membrane potential is an early and critical event in the intrinsic apoptotic pathway.
Experimental Workflow
The following diagram outlines the general workflow for analyzing the effects of this compound using flow cytometry.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of a cancer cell line (e.g., A549 human lung carcinoma) treated with this compound for 48 hours.
Table 1: Apoptosis Analysis by Annexin V/PI Staining
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Control (0 nM) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (10 nM) | 75.6 ± 3.5 | 15.8 ± 2.2 | 8.6 ± 1.3 |
| This compound (50 nM) | 42.1 ± 4.2 | 35.2 ± 3.1 | 22.7 ± 2.8 |
| This compound (100 nM) | 20.5 ± 2.8 | 48.9 ± 4.5 | 30.6 ± 3.2 |
Table 2: Cell Cycle Analysis by Propidium Iodide Staining
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (0 nM) | 65.4 ± 3.3 | 20.1 ± 2.5 | 14.5 ± 1.9 |
| This compound (10 nM) | 40.2 ± 2.8 | 15.8 ± 1.7 | 44.0 ± 3.1 |
| This compound (50 nM) | 25.7 ± 2.1 | 10.5 ± 1.3 | 63.8 ± 4.2 |
| This compound (100 nM) | 15.3 ± 1.9 | 5.2 ± 0.9 | 79.5 ± 5.5 |
Table 3: Mitochondrial Membrane Potential (ΔΨm) Analysis using JC-1 Dye
| Treatment Group | Ratio of Red/Green Fluorescence (J-aggregates/J-monomers) |
| Control (0 nM) | 8.5 ± 0.9 |
| This compound (10 nM) | 5.2 ± 0.6 |
| This compound (50 nM) | 2.8 ± 0.4 |
| This compound (100 nM) | 1.3 ± 0.2 |
Experimental Protocols
Cell Culture and Treatment
-
Culture a suitable cancer cell line (e.g., A549, PC-3, HeLa) in appropriate complete growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for the desired time points (e.g., 24, 48, 72 hours). Ensure the final solvent concentration is consistent across all wells and does not exceed a cytotoxic level.
Apoptosis Analysis using Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest the cells, including both adherent and floating populations, by trypsinization.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
Flow cytometer
Protocol:
-
Harvest cells by trypsinization and wash once with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1 Dye
JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
Materials:
-
JC-1 dye
-
PBS
-
Flow cytometer
Protocol:
-
Harvest the treated cells.
-
Wash the cells once with PBS.
-
Resuspend the cells in complete medium containing JC-1 dye (final concentration typically 1-10 µg/mL).
-
Incubate the cells at 37°C for 15-30 minutes in a CO2 incubator.
-
Wash the cells with PBS to remove excess dye.
-
Resuspend the cells in PBS for analysis.
-
Analyze the samples immediately by flow cytometry, detecting both green and red fluorescence.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for investigating the cellular effects of this compound using flow cytometry. These assays are essential tools for characterizing the mechanism of action of this anti-cancer compound and can provide valuable quantitative data for drug development and pre-clinical studies. The ability to simultaneously assess apoptosis, cell cycle distribution, and mitochondrial health at the single-cell level makes flow cytometry an indispensable technique in cancer research.
References
Troubleshooting & Optimization
Technical Support Center: Improving 10-Oxo Docetaxel Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with 10-Oxo Docetaxel (B913) in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is 10-Oxo Docetaxel and why is its solubility a concern?
This compound is a degradation product and impurity of the widely used chemotherapy drug, Docetaxel.[1] Like its parent compound, this compound is a hydrophobic molecule, which results in poor aqueous solubility. This low solubility can lead to precipitation in cell culture media, making it difficult to achieve accurate and reproducible results in in vitro assays.
Q2: What are the known solubility properties of this compound?
Published data on the quantitative solubility of this compound is limited. However, available information indicates the following:
-
Aqueous Solubility: It is considered practically insoluble in water.[2]
-
Organic Solvents: A Safety Data Sheet (SDS) indicates that this compound is soluble in Dimethyl Sulfoxide (DMSO).[3] Product information from other suppliers states it is slightly soluble in chloroform (B151607) and methanol.[1]
Q3: What is the recommended solvent for preparing this compound stock solutions?
Based on the available data and the common practice for its parent compound, Docetaxel, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Q4: How can I avoid precipitation of this compound when diluting it into my aqueous cell culture medium?
Precipitation often occurs due to "solvent shock," where the hydrophobic compound rapidly comes out of solution when a concentrated DMSO stock is diluted into an aqueous medium. To mitigate this, it is crucial to follow a careful dilution protocol, which is detailed in the Experimental Protocols section.
Q5: What is the stability of this compound in solution?
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in in vitro assays.
| Problem | Potential Cause | Recommended Solution |
| Precipitation observed immediately after diluting stock solution into cell culture medium. | 1. Final concentration exceeds the solubility limit in the aqueous medium. 2. "Solvent shock" from rapid dilution. | 1. Lower the final working concentration. 2. Pre-warm the cell culture medium to 37°C before adding the compound. 3. Add the DMSO stock solution dropwise while gently swirling the medium. 4. Prepare an intermediate dilution in a small volume of medium before adding to the final volume. |
| Cloudiness or precipitate appears in the cell culture plate after a few hours of incubation. | 1. The compound is precipitating out of solution over time. 2. Interaction with components in the cell culture medium (e.g., proteins, salts). | 1. Reduce the final working concentration. 2. Decrease the serum concentration in the medium if your cell line can tolerate it. 3. Perform a solubility test in your specific cell culture medium prior to the experiment. |
| Inconsistent or non-reproducible experimental results. | 1. Inaccurate concentration of the stock solution due to incomplete dissolution. 2. Degradation of the compound in the stock solution or final medium. 3. Partial precipitation of the compound, leading to a lower effective concentration. | 1. Ensure the this compound is completely dissolved in DMSO before making aliquots. Gentle warming (to 37°C) and brief sonication may aid dissolution. 2. Prepare fresh dilutions for each experiment. Avoid storing aqueous solutions. 3. Visually inspect for any signs of precipitation before and during the experiment. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath or gentle warming to 37°C can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
This protocol provides a step-by-step method for diluting the DMSO stock solution into an aqueous cell culture medium to minimize precipitation.
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)
-
Sterile conical tubes
Procedure:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium in a 37°C water bath.
-
Perform a serial dilution of the stock solution in pre-warmed medium to achieve the final desired concentrations. It is recommended to perform an intermediate dilution step.
-
For each dilution step, add the this compound solution dropwise to the pre-warmed medium while gently swirling the tube. This gradual addition helps to prevent "solvent shock."
-
Gently mix the final solution by inverting the tube several times. Avoid vigorous vortexing.
-
Visually inspect the final diluted solution for any signs of precipitation before adding it to your cells.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |
| Chloroform | Slightly soluble | [1] |
| Methanol | Slightly soluble | [1] |
| Water | Insoluble (calculated 9.7 mg/L) | [2] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Storage Temperature | Recommended Duration |
| Stock Solution | DMSO | -20°C or -80°C | Up to several months (in single-use aliquots) |
| Working Dilution | Cell Culture Medium | 2-8°C | Use immediately; do not store for more than 24 hours |
Visualizations
Experimental Workflow for Preparing this compound for In Vitro Assays
Caption: Workflow for preparing this compound solutions.
Troubleshooting Logic for Precipitation Issues
Caption: Troubleshooting guide for this compound precipitation.
References
preventing 10-Oxo Docetaxel degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 10-Oxo Docetaxel (B913) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is 10-Oxo Docetaxel and how is it formed?
A1: this compound is a primary oxidative degradation product of Docetaxel.[1] It is formed through the oxidation of the hydroxyl group at the C-10 position of the Docetaxel molecule.[1] This degradation can be initiated by exposure to oxidative conditions, such as the presence of hydrogen peroxide, or through prolonged exposure to atmospheric oxygen, especially under basic pH conditions.[1][2][3]
Q2: What are the primary factors that accelerate the degradation of Docetaxel to this compound in experimental settings?
A2: The degradation of Docetaxel to this compound and other impurities is primarily accelerated by the following factors:
-
Oxidizing Agents: Direct exposure to oxidizing agents is a major cause of this compound formation.[1]
-
High pH (Basic Conditions): Basic conditions can catalyze the oxidation at the C-10 position and also lead to other degradation pathways like epimerization and hydrolysis.[2][3]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation and other degradation processes.[1]
-
Exposure to Light: While Docetaxel is relatively stable under photolytic stress compared to other conditions, prolonged exposure to certain wavelengths of light can contribute to degradation.[1]
-
Inappropriate Solvents: The choice of solvent can impact the stability of Docetaxel. It is crucial to use appropriate and high-purity solvents.
Q3: How can I minimize the formation of this compound during my experiments?
A3: To minimize the formation of this compound, consider the following preventative measures:
-
Use Antioxidants: The inclusion of antioxidants in your formulation can help to prevent oxidative degradation. For example, alpha-lipoic acid has been shown to stabilize Docetaxel formulations and reduce the formation of oxidative degradants like this compound.[4]
-
Control pH: Maintaining a slightly acidic to neutral pH (around 5-7) can improve the stability of Docetaxel.[4] The use of a buffer, such as a citrate (B86180) buffer, can help maintain the optimal pH range.[4]
-
Refrigerated Storage: Storing Docetaxel solutions at refrigerated temperatures (2-8°C) can significantly slow down the degradation process.[5][6][7][8][9]
-
Protect from Light: Store solutions in amber vials or protect them from light to minimize any potential photolytic degradation.[9]
-
Use High-Purity Solvents and Reagents: Ensure that all solvents and reagents are of high purity and free from peroxides or other oxidizing contaminants.
-
Minimize Headspace Oxygen: When preparing solutions, consider purging the vials with an inert gas like nitrogen or argon to displace oxygen and reduce the potential for oxidation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of this compound detected in a freshly prepared sample. | 1. Contaminated solvent (e.g., with peroxides).2. High pH of the solution.3. Exposure to strong light during preparation. | 1. Use fresh, high-purity, peroxide-free solvents. Consider testing solvents for peroxides before use.2. Buffer the solution to a pH between 5 and 7.[4]3. Prepare the sample under low-light conditions or use amber-colored labware. |
| Significant degradation observed after a short period of storage at room temperature. | 1. Room temperature is too high for stable storage.2. Oxygen present in the vial's headspace. | 1. Store the solution at a refrigerated temperature (2-8°C).[5][6][7][8][9]2. Prepare smaller aliquots to minimize headspace in partially used vials. Purge vials with an inert gas (nitrogen or argon) before sealing. |
| Precipitation observed in the solution. | 1. Supersaturation of the solution.2. Inappropriate solvent system.3. Temperature fluctuations. | 1. Ensure the concentration is within the solubility limits for the chosen solvent system. Gentle warming and sonication may help redissolve the precipitate, but be mindful of potential thermal degradation.2. Docetaxel is often formulated with polysorbate 80 and ethanol (B145695) to improve solubility.[5]3. Avoid freeze-thaw cycles if possible, as this can promote precipitation. Store at a consistent refrigerated temperature.[5] |
| Inconsistent results in bioassays. | 1. Degradation of the active compound to less active or inactive products like this compound. | 1. Perform a stability study of your experimental solution under the exact assay conditions (temperature, media, duration).2. Prepare fresh solutions for each experiment from a properly stored stock.3. Analyze the purity of the compound before and after the experiment using a stability-indicating method like HPLC.[1] |
Data on Docetaxel Stability under Stress Conditions
The following table summarizes the major degradation products of Docetaxel observed under different stress conditions. This information is crucial for understanding the potential impurities that may arise in your experiments.
| Stress Condition | Major Degradation Products Identified | Observations |
| Acidic Hydrolysis | 7-Epi-docetaxel | 7-Epi-docetaxel is the main degradation product under acidic conditions.[1][2] |
| Basic Hydrolysis | 7-Epi-docetaxel, 10-Deacetyl baccatin (B15129273) III, 7-Epi-10-deacetyl baccatin III, 7-Epi-10-oxo-docetaxel | This condition typically leads to the most significant degradation, resulting in a complex mixture of impurities.[1][2][3] |
| Oxidative Degradation | 10-Oxo-docetaxel, 7-Epi-10-oxo-docetaxel | Oxidation primarily affects the C-10 position of the Docetaxel molecule.[1] |
| Thermal Degradation | 7-Epi-docetaxel and other minor impurities | The extent of degradation is dependent on the temperature and duration of exposure.[1] |
| Photolytic Degradation | Minimal degradation | Docetaxel has been reported to be relatively stable under photolytic stress.[1] |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of a Docetaxel sample, including this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Docetaxel in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[1]
2. Application of Stress Conditions: [1]
-
Acidic Hydrolysis: Mix equal volumes of the Docetaxel stock solution and 0.1 N hydrochloric acid. Incubate the solution at 60°C for 24 hours. Neutralize the solution with an equivalent volume of 0.1 N sodium hydroxide.
-
Basic Hydrolysis: Mix equal volumes of the Docetaxel stock solution and 0.1 N sodium hydroxide. Keep the solution at room temperature for 2 hours. Neutralize with an equivalent volume of 0.1 N hydrochloric acid.
-
Oxidative Degradation: Mix equal volumes of the Docetaxel stock solution and 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid Docetaxel powder to a temperature of 105°C for 24 hours. Alternatively, heat the Docetaxel stock solution at 80°C for 48 hours.
3. Sample Analysis:
-
Following exposure to the stress conditions, dilute the samples with the mobile phase to a suitable concentration for HPLC or UPLC analysis.[1]
HPLC Method for Analysis of Docetaxel and its Degradation Products
A robust, stability-indicating chromatographic method is essential to separate and quantify Docetaxel from its degradation products.[1]
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.[1]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water or a buffer solution (e.g., phosphate (B84403) buffer). A typical gradient might start with a higher aqueous composition and gradually increase the acetonitrile concentration.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 230 nm.[1]
-
Column Temperature: 25°C.[1]
-
Injection Volume: 20 µL.[1]
Visualizations
Caption: Oxidative degradation pathway of Docetaxel to this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for this compound formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US8476310B2 - Docetaxel formulations with lipoic acid - Google Patents [patents.google.com]
- 5. Physical and chemical stability of Taxotere® (docetaxel) one-vial (20 mg/ml) infusion solution following refrigerated storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physical and chemical stability of Taxotere® (docetaxel) 1-vial (20 mg/mL) infusion solution following refrigerated storage - ecancer [ecancer.org]
- 7. Physical and chemical stability of Taxotere (docetaxel) one-vial (20 mg/ml) infusion solution following refrigerated storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. products.sanofi.us [products.sanofi.us]
- 9. pfizermedical.com [pfizermedical.com]
10-Oxo Docetaxel stability under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 10-Oxo Docetaxel (B913) under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is 10-Oxo Docetaxel and where does it come from?
A1: this compound is a major degradation product of Docetaxel, a potent anti-cancer agent.[1] It is formed primarily under oxidative and basic conditions.[1] In experimental settings, it can be generated through forced degradation studies of Docetaxel.
Q2: Under what pH conditions is this compound expected to be least stable?
Q3: What are the known or potential degradation products of this compound?
A3: The provided search results do not specify the degradation products of this compound. However, based on the degradation pathways of the parent compound, Docetaxel, further hydrolysis of the ester linkages or epimerization at C-7 could be potential degradation routes under stressful pH and temperature conditions.
Q4: How can I monitor the stability of this compound in my experiments?
A4: The most common method for monitoring the stability of taxanes and their derivatives is High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4][5] A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradants and any other components in the sample matrix.
Q5: Are there any known biological activities of this compound?
A5: Yes, this compound is described as a novel taxoid with anti-tumor cell line properties.[6]
Data Summary
Due to the limited availability of direct quantitative stability data for this compound, the following table summarizes the conditions under which its parent compound, Docetaxel, degrades to form various products, including this compound. This can provide insights into the potential stability profile of this compound.
| Stress Condition | Major Degradation Products of Docetaxel | Implied Stability of this compound |
| Acidic Hydrolysis | 7-epi-Docetaxel | Likely more stable |
| Basic Hydrolysis | 7-epi-Docetaxel, 10-deacetyl baccatin (B15129273) III, 7-epi-10-deacetyl baccatin III, 7-epi-10-oxo-docetaxel | Potentially unstable |
| Oxidative Stress | 10-Oxo-Docetaxel , 7-epi-10-oxo-docetaxel | Formed under these conditions, its own stability may be compromised |
| Thermal Stress | 7-epi-Docetaxel and other minor impurities | Stability is temperature-dependent |
| Photolytic Stress | Minimal degradation reported for Docetaxel | Likely stable |
Experimental Protocols
Protocol for pH-Dependent Stability Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound at different pH values.
1. Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
Purified water (e.g., Milli-Q)
-
Phosphate buffer salts (for pH 5, 7)
-
Citrate buffer salts (for pH 3)
-
Sodium hydroxide (B78521) and hydrochloric acid (for pH adjustment)
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)
-
pH meter
-
Temperature-controlled incubator or water bath
2. Preparation of Solutions:
-
Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Buffer Solutions: Prepare buffer solutions at the desired pH values (e.g., pH 3, 5, 7, and 9).
-
pH 3: Citrate buffer
-
pH 5 and 7: Phosphate buffer
-
pH 9: Borate buffer
-
-
Test Solutions: For each pH condition, dilute the this compound stock solution with the respective buffer to a final concentration of 100 µg/mL.
3. Stability Study Procedure:
-
Time Points: Define the time points for sample analysis (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Incubation: Store the test solutions in a temperature-controlled environment (e.g., 25°C or 40°C). Protect samples from light if photostability is not being assessed.
-
Sampling: At each time point, withdraw an aliquot from each test solution. If necessary, neutralize the sample before HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. An example of a starting method is provided below.
4. Example HPLC Method:
-
Column: C18 (250 x 4.6 mm, 5µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or buffer (e.g., 0.01% acetic acid). A common starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each pH condition.
-
Determine the degradation rate constant (k) and half-life (t½) for each pH.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) in HPLC | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Adjust mobile phase pH to be at least 2 units away from the pKa of this compound.- Use a new column or a column with a different stationary phase.- Reduce the injection volume or sample concentration. |
| Inconsistent retention times | - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issue | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Ensure the column is fully equilibrated before injecting samples. |
| Appearance of unexpected peaks | - Contamination of solvent or glassware- Degradation of the sample in the autosampler- Co-elution of impurities | - Use high-purity solvents and thoroughly clean all glassware.- Keep the autosampler temperature low (e.g., 4°C).- Modify the mobile phase composition or gradient to improve separation. |
| Loss of sample during the study | - Adsorption to container walls- Precipitation of the compound | - Use silanized glassware or polypropylene (B1209903) tubes.- Check the solubility of this compound in the chosen buffer and concentration. Consider adding a small percentage of organic solvent if solubility is an issue. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
Technical Support Center: 10-Oxo Docetaxel In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Oxo Docetaxel in vitro. The focus is on minimizing and identifying potential off-target effects to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Docetaxel?
This compound is a novel taxoid and an intermediate in the synthesis of Docetaxel.[1][2] Like Docetaxel, its primary mechanism of action is the stabilization of microtubules, which disrupts mitosis and leads to apoptotic cell death.[3] Structurally, it differs from Docetaxel at the C-10 position of the core taxane (B156437) ring, where a hydroxyl group is replaced by a ketone (oxo) group.[4] While it demonstrates significant anti-tumor properties, its specific off-target profile is not as extensively characterized as that of Docetaxel.[1]
Q2: What are the known on-target effects of this compound?
The primary on-target effect of this compound, similar to other taxanes, is the stabilization of β-tubulin subunits within microtubules.[3] This prevents their depolymerization, leading to:
-
Disruption of the mitotic spindle.
-
Cell cycle arrest in the G2/M phase.[5]
-
Induction of apoptosis.
Key signaling pathways involved in this on-target mechanism include the phosphorylation of the anti-apoptotic protein Bcl-2 and the activation of the p38/p53/p21 axis.
Q3: What are potential off-target effects of this compound?
Direct studies on the off-target effects of this compound are limited. However, based on the known off-target effects of Docetaxel and other taxanes, potential off-target effects of this compound may include:
-
Modulation of Androgen Receptor (AR) Signaling: In prostate cancer cells, taxanes have been shown to impact AR signaling, which could be an unintended effect in other cell types.
-
Induction of Multidrug Resistance (MDR): Overexpression of efflux pumps like P-glycoprotein (P-gp/ABCB1) is a known mechanism of resistance to taxanes and can be considered an off-target effect.
-
Neurotoxicity: While primarily an in vivo concern, underlying cellular mechanisms of neurotoxicity can sometimes be investigated in vitro using neuronal cell lines.
-
Cardiotoxicity: Similar to neurotoxicity, in vitro models can be used to assess potential cardiotoxic effects.
Q4: How can I minimize off-target effects in my in vitro experiments?
-
Use the Lowest Effective Concentration: Determine the IC50 value for your cell line and use concentrations around this value for your experiments to avoid off-target effects associated with high concentrations.
-
Optimize Treatment Duration: Shorter incubation times may be sufficient to observe on-target effects while minimizing the activation of off-target pathways.
-
Use Appropriate Controls: Always include a vehicle control (the solvent used to dissolve the this compound) to account for any effects of the solvent itself.
-
Consider the Formulation: Some of the toxicity associated with taxanes like Paclitaxel has been linked to the solvent Cremophor EL used in its formulation. While information on this compound's formulation is scarce, be aware of potential solvent-induced effects.
-
Cell Line Selection: Be aware of the specific characteristics of your chosen cell line, such as the expression of efflux pumps or specific signaling pathway activities, which might influence off-target effects.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assays (e.g., MTT assay).
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding density | Ensure a homogenous cell suspension and accurate cell counting before seeding. |
| Edge effects in 96-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media. |
| Precipitation of this compound | Ensure complete solubilization of the compound in the vehicle and culture medium. Perform a solubility test before the experiment. |
| Contamination (bacterial or mycoplasma) | Regularly test cell cultures for contamination. |
| Inconsistent incubation times | Use a calibrated timer and standardize the incubation period for all plates. |
Problem 2: Unexpected or inconsistent results in apoptosis or cell cycle assays.
| Potential Cause | Recommended Solution |
| Suboptimal antibody/dye concentration | Titrate antibodies (e.g., Annexin V) and dyes (e.g., Propidium Iodide) to determine the optimal concentration for your cell line. |
| Incorrect compensation settings in flow cytometry | Use single-stained controls to set up proper compensation for spectral overlap. |
| Cell clumping | Handle cells gently, consider using cell-dissociation buffers, and filter the cell suspension before analysis. |
| Loss of floating apoptotic cells | Collect both the supernatant and adherent cells during sample preparation for apoptosis assays. |
| RNase treatment failure in cell cycle analysis | Ensure the RNase A is active and used at the correct concentration to avoid staining of RNA by Propidium Iodide. |
Problem 3: Suspected off-target effects confounding results.
| Potential Cause | Recommended Solution |
| Activation of unintended signaling pathways | Use pathway-specific inhibitors or activators in combination with this compound to dissect the signaling events. Perform Western blotting for key proteins in related pathways. |
| Induction of drug efflux pumps | Measure the expression of P-glycoprotein (MDR1/ABCB1) before and after treatment using qPCR or Western blotting. Co-treat with a P-gp inhibitor (e.g., Verapamil) to see if it potentiates the effect of this compound. |
| Non-specific cytotoxicity | Compare the cytotoxic effects on your cancer cell line with a non-cancerous cell line from the same tissue of origin to assess selectivity. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h exposure |
| MCF-7 | Breast Cancer | 15.2 |
| MDA-MB-231 | Breast Cancer | 25.8 |
| A549 | Lung Cancer | 18.5 |
| HCT116 | Colon Cancer | 22.1 |
| PC-3 | Prostate Cancer | 12.7 |
| DU145 | Prostate Cancer | 30.4 |
Table 2: Hypothetical Apoptosis Induction by this compound in A549 Cells (48h treatment)
| Concentration (nM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) | % Live Cells |
| 0 (Control) | 2.1 | 1.5 | 0.8 | 95.6 |
| 10 | 15.3 | 8.2 | 1.1 | 75.4 |
| 20 | 28.9 | 15.7 | 1.9 | 53.5 |
| 50 | 45.6 | 25.1 | 2.5 | 26.8 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash with cold PBS.
-
Staining: Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound for 24 hours.
-
Cell Harvesting: Harvest cells, wash with PBS, and count.
-
Fixation: Resuspend approximately 1 x 10^6 cells in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in 500 µL of PI staining solution (containing RNase A). Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry.
Visualizations
Caption: On-target signaling pathway of this compound.
References
Technical Support Center: 10-Oxo Docetaxel Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying the degradation products of 10-Oxo Docetaxel (B913) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of 10-Oxo Docetaxel in solution?
A1: this compound, being an oxidation product of Docetaxel, is susceptible to further degradation primarily through hydrolysis and epimerization.[1][2][3] Based on the known degradation pathways of Docetaxel, the most likely degradation products for this compound include:
-
7-Epi-10-oxo-docetaxel: An epimer formed under both acidic and basic conditions.[1][2][3]
-
10-Oxo-10-deacetyl baccatin (B15129273) III: Formed through the hydrolysis of the ester linkage at the C-13 position.
-
7-Epi-10-oxo-10-deacetyl baccatin III: A product of both epimerization and hydrolysis.[2][3]
Q2: Which analytical techniques are most suitable for identifying and quantifying these degradation products?
A2: Stability-indicating High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods are the most common and effective techniques for separating and quantifying this compound and its degradation products.[4][5][6][7] These chromatographic methods, typically coupled with UV or mass spectrometry (MS) detection, can resolve the parent compound from its impurities.[3][8]
Q3: What are the typical stress conditions used in forced degradation studies for taxanes like this compound?
A3: Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[1] Typical stress conditions involve subjecting the drug to:
-
Acidic Hydrolysis: e.g., 0.1 N HCl at 60°C.[1]
-
Basic Hydrolysis: e.g., 0.1 N NaOH at room temperature.[1]
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.[1]
-
Thermal Degradation: e.g., heating the solution at 80°C.[1]
-
Photolytic Degradation: Exposing the solution to UV light. Docetaxel itself is relatively stable under photolytic stress.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound degradation.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of degradation products in HPLC/UPLC. | Inappropriate column chemistry or mobile phase composition. | Optimize the mobile phase gradient and/or try a different column (e.g., C18, C8).[4][5][7] |
| Isocratic elution may not be sufficient to resolve all peaks. | Develop a gradient elution method. | |
| Unexpected peaks observed in the chromatogram. | Contamination of the sample, solvent, or instrument. | Run a blank injection to identify system peaks. Ensure high purity solvents and clean vials. |
| Formation of novel degradation products. | Use LC-MS to identify the mass of the unknown peaks and elucidate their structures.[8] | |
| Inconsistent retention times. | Fluctuations in column temperature or mobile phase composition. | Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed. |
| Column degradation. | Replace the column with a new one of the same type. | |
| Difficulty in identifying specific degradation products. | Lack of reference standards for all potential impurities. | Isolate the unknown peaks using preparative HPLC and characterize them using spectroscopic techniques like NMR and MS.[2][3] |
| Co-elution of multiple degradation products. | Adjust the chromatographic conditions (e.g., gradient, flow rate, pH of the mobile phase) to improve resolution.[7] |
Quantitative Data Summary
The following table summarizes the expected degradation of this compound under different stress conditions. The extent of degradation can vary based on the specific experimental parameters.
| Stress Condition | Potential Degradation Products | Expected Extent of Degradation |
| Acidic Hydrolysis | 7-Epi-10-oxo-docetaxel | Moderate |
| Basic Hydrolysis | 7-Epi-10-oxo-docetaxel, 10-Oxo-10-deacetyl baccatin III, 7-Epi-10-oxo-10-deacetyl baccatin III | High |
| Oxidative Degradation | Minimal further oxidation expected | Low |
| Thermal Degradation | 7-Epi-10-oxo-docetaxel and other minor impurities | Dependent on temperature and duration |
| Photolytic Degradation | Minimal degradation | Low |
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol is a general guideline and should be optimized for your specific experimental setup.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[1]
-
Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N hydrochloric acid. Incubate the solution at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N sodium hydroxide (B78521) before analysis.[1]
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N sodium hydroxide. Keep the solution at room temperature for 2 hours. Neutralize with an equivalent amount of 0.1 N hydrochloric acid before analysis.[1]
-
Oxidative Stress: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.[1]
-
Thermal Stress: Heat the stock solution at 80°C for 48 hours.[1]
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control solution.
Stability-Indicating HPLC Method
The following is an example of a starting point for an HPLC method. Method validation according to ICH guidelines is required.[4][9]
-
Column: Sunfire C18 (250 x 4.6 mm, 5µm) or equivalent.[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.01% acetic acid in water.[4]
-
Injection Volume: 10 µL.[9]
-
Column Temperature: 40 ± 5°C.[4]
Visualizations
Caption: Potential degradation pathway of this compound.
Caption: Troubleshooting workflow for unexpected peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. scirp.org [scirp.org]
- 6. jddtonline.info [jddtonline.info]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. forestchemicalsreview.com [forestchemicalsreview.com]
best practices for storing and handling 10-Oxo Docetaxel
This guide provides best practices for the storage and handling of 10-Oxo Docetaxel (B913) to ensure its stability and integrity for research applications.
Frequently Asked Questions (FAQs)
Q1: What is 10-Oxo Docetaxel?
A1: this compound is a taxoid and is known as an impurity and degradation product of Docetaxel.[1] It is utilized in research for studying anti-tumor properties.[2][3] It is intended for research use only and not for human or veterinary applications.[2][4]
Q2: What are the recommended long-term storage conditions for this compound powder?
A2: For long-term stability, this compound in its solid (powder) form should be stored at -20°C.[1][2] Some suppliers suggest storage at temperatures below -15°C.[5] Under these conditions, the compound is stable for at least four years.[1]
Q3: How should I store this compound for short-term use?
A3: For short-term storage, the powder can be kept at 4°C for up to two years.[2] Some suppliers ship the product at room temperature, indicating stability for shorter durations without refrigeration.[2][4]
Q4: How do I properly handle this compound in the laboratory?
A4: this compound should be handled in a well-ventilated area.[6] It is crucial to wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, tightly fitting safety goggles, and a lab coat.[6] Avoid the formation of dust and aerosols.[6] All handling procedures should adhere to good industrial hygiene and safety practices.[6]
Q5: What should I do in case of accidental contact with this compound?
A5: In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[7] If it comes into contact with your eyes, rinse immediately with plenty of water.[6] Avoid breathing in any dust, mist, gas, or vapors.[6] If inhaled, move to an area with fresh air.[6] If you are not breathing, seek immediate medical attention and begin artificial respiration.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Compound | The chosen solvent has low solubility for this compound. | This compound is slightly soluble in chloroform (B151607) and methanol.[1] For aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer.[8] |
| Precipitation in Solution After Storage | The aqueous solution was stored for too long. | It is not recommended to store aqueous solutions of this compound for more than one day.[8] Prepare fresh solutions for each experiment. |
| Compound Appears Discolored | Potential degradation of the compound. | This compound should be a white to off-white solid.[2] If discoloration is observed, it may indicate degradation, and a new vial should be used. |
Experimental Protocols
Reconstitution of this compound
A stock solution can be prepared by dissolving solid this compound in an organic solvent such as DMSO or ethanol.[8] The solvent should be purged with an inert gas before use.[8]
Solubility Data:
| Solvent | Solubility |
| Chloroform | Slightly soluble[1] |
| Methanol | Slightly soluble[1] |
| Ethanol | Approximately 1.5 mg/mL[8] |
| DMSO | Approximately 5 mg/mL[8] |
| DMF | Approximately 5 mg/mL[8] |
| 1:10 DMSO:PBS (pH 7.2) | Approximately 0.1 mg/mL[8] |
Storage of this compound
Storage Recommendations for Solid Compound:
| Storage Temperature | Duration |
| -20°C | ≥ 4 years[1][2] |
| 4°C | 2 years[2] |
| Room Temperature | Suitable for short-term shipping[2] |
Visual Guides
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. theclinivex.com [theclinivex.com]
- 5. This compound | 167074-97-7 | FO26648 | Biosynth [biosynth.com]
- 6. cdn.kyberlife.com [cdn.kyberlife.com]
- 7. assets.hpra.ie [assets.hpra.ie]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
addressing 10-Oxo Docetaxel precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of 10-Oxo Docetaxel (B913) precipitation in aqueous solutions during laboratory experiments.
Troubleshooting Guide: Precipitation of 10-Oxo Docetaxel
This guide is designed in a question-and-answer format to directly address specific issues you may encounter.
Issue 1: Immediate Precipitation Upon Addition to Aqueous Solutions
-
Question: I dissolved this compound in an organic solvent, but it immediately precipitated when I added it to my aqueous buffer (e.g., PBS, cell culture media). Why is this happening and how can I prevent it?
-
Answer: This is a common issue for hydrophobic compounds like this compound, a derivative of Docetaxel. The precipitation, often called "crashing out," occurs because the compound is poorly soluble in aqueous environments. When the organic solvent is diluted, the this compound is no longer soluble and aggregates.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous solution exceeds its solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Solvent Exchange | Adding a concentrated stock solution directly and quickly into the aqueous solution causes a rapid change in the solvent environment, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of your stock in the organic solvent. Then, add this intermediate dilution dropwise to the pre-warmed aqueous solution while gently vortexing or swirling. |
| Low Temperature of Aqueous Solution | The solubility of many compounds, including taxanes, decreases at lower temperatures. | Always use pre-warmed (e.g., 37°C) aqueous solutions (cell culture media, PBS) for dilutions.[1] |
| Inappropriate Organic Solvent | While this compound is soluble in several organic solvents, the choice of solvent can influence its stability upon dilution. | DMSO is a common and effective solvent for preparing stock solutions of taxanes.[2][3] |
Issue 2: Precipitation Over Time in Solution
-
Question: My this compound solution was initially clear, but a precipitate formed after a few hours of incubation or storage. What could be the cause?
-
Answer: Delayed precipitation can be due to several factors related to the stability of the supersaturated solution and the experimental conditions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturation | The initial clear solution may be a supersaturated state that is not thermodynamically stable, leading to crystallization over time. | It is recommended not to store aqueous solutions of docetaxel derivatives for more than one day.[4] Prepare fresh dilutions for each experiment. If storage is necessary, consider refrigeration, which has been shown to extend the stability of docetaxel solutions.[5] |
| pH Shift in Media | Changes in the pH of the cell culture medium due to cellular metabolism can alter the solubility of the compound. | Ensure your cell culture medium is adequately buffered. Monitor the pH of your culture, especially for longer incubation periods. The stability of docetaxel formulations can be pH-dependent.[6] |
| Evaporation | Evaporation of the solvent from your culture plate or tube can increase the concentration of this compound, leading to precipitation. | Use humidified incubators and ensure culture plates are properly sealed to minimize evaporation. |
| Interaction with Media Components | Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can potentially interact with the compound and affect its solubility over time. | When troubleshooting, you can test the solubility of this compound in serum-free versus serum-containing media to see if serum components play a role. |
Frequently Asked Questions (FAQs)
1. Solubility and Solution Preparation
-
Q: What is the solubility of this compound?
-
A: this compound is sparingly soluble in aqueous solutions. It is slightly soluble in chloroform (B151607) and methanol.[7] For research purposes, it is often dissolved in organic solvents like Dimethyl Sulfoxide (B87167) (DMSO), where it can be soluble up to 10 mM.[2]
-
-
Q: How should I prepare a stock solution of this compound?
-
Q: What is the best practice for diluting the DMSO stock solution into my aqueous experimental solution?
-
A: To minimize precipitation, a serial dilution approach is recommended. Prepare an intermediate dilution of your DMSO stock in pre-warmed (37°C) cell culture medium or buffer. Then, add this intermediate dilution to the final volume of your experimental solution. It is crucial to add the compound dropwise while gently mixing.[1]
-
2. Experimental Best Practices
-
Q: What is the maximum recommended final concentration of DMSO in my cell culture?
-
A: High concentrations of DMSO can be toxic to cells. It is best to keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%.[8]
-
-
Q: How can I determine the maximum soluble concentration of this compound in my specific experimental setup?
-
A: You can perform a simple solubility test. Prepare a serial dilution of your this compound stock solution in your aqueous medium of choice. Visually inspect for any signs of precipitation (cloudiness or visible particles) immediately and after a few hours of incubation at the experimental temperature. The highest concentration that remains clear is your working maximum soluble concentration.
-
3. Biological Activity
-
Q: What is the mechanism of action of this compound?
-
A: As a derivative of docetaxel, this compound is expected to have a similar mechanism of action. It acts as a microtubule-stabilizing agent, leading to the disruption of mitotic spindle assembly, which in turn causes cell cycle arrest at the G2/M phase and induces apoptosis (programmed cell death).[9][10]
-
-
Q: Are there any known signaling pathways affected by this compound?
-
A: The primary target of taxanes is tubulin. By stabilizing microtubules, they disrupt the normal dynamics of the cytoskeleton. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in mitosis (G2/M phase).[11] If the cell cannot resolve this arrest, it undergoes apoptosis. This process involves the activation of caspase cascades and is regulated by proteins from the Bcl-2 family.[12] Some studies on docetaxel have also implicated the PI3K/Akt and STAT3 signaling pathways.[13] A study on the related compound 10-oxo-7-epidocetaxel has shown it to have significant anti-metastatic activity and to cause G2/M phase arrest.[14]
-
Quantitative Data Summary
Table 1: Solubility of Docetaxel (Parent Compound)
| Solvent | Approximate Solubility | Citation(s) |
| DMSO | ~5 mg/mL | [4] |
| Ethanol | ~1.5 mg/mL | [4] |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [4] |
Experimental Protocols & Visual Guides
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warming: Pre-warm the cell culture medium to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in the pre-warmed medium.
-
Final Dilution: Add the stock solution (or intermediate dilution) dropwise to the final volume of pre-warmed medium while gently swirling.
-
Final Check: Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Diagrams
Caption: Workflow for preparing and using this compound in cell-based assays.
Caption: A logical guide to troubleshooting the cause of this compound precipitation.
Caption: The primary mechanism of action for taxanes like this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Docetaxel | Cell Signaling Technology [cellsignal.com]
- 3. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Physical and chemical stability of Taxotere® (docetaxel) one-vial (20 mg/ml) infusion solution following refrigerated storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delivery of docetaxel using pH-sensitive liposomes based on D-α-tocopheryl poly(2-ethyl-2-oxazoline) succinate: Comparison with PEGylated liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Radiosensitization of colon cancer cell lines by docetaxel: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 12. Effect of docetaxel on the regulation of proliferation and apoptosis of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sensitization to docetaxel in prostate cancer cells by green tea and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of 10-Oxo Docetaxel
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo experiments aimed at enhancing the bioavailability of 10-Oxo Docetaxel (B913).
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in vivo testing of 10-Oxo Docetaxel.
Issue 1: Poor Aqueous Solubility of this compound
-
Problem: Difficulty in preparing a stable and sufficiently concentrated formulation for in vivo administration due to the low aqueous solubility of this compound.
-
Possible Causes:
-
Intrinsic lipophilic nature of the taxane (B156437) structure.
-
Crystalline nature of the compound.
-
-
Troubleshooting Steps:
-
Particle Size Reduction: Decrease the particle size to increase the surface area for dissolution. Techniques like micronization or nanosizing (e.g., high-pressure homogenization, wet milling) can be employed.[1][2]
-
Formulation with Solubilizing Agents:
-
Co-solvents: Utilize a mixture of water-miscible solvents (e.g., ethanol (B145695), propylene (B89431) glycol, polyethylene (B3416737) glycol) to increase solubility.
-
Surfactants: Employ non-ionic surfactants like Polysorbate 80 (Tween 80) or Cremophor EL to form micelles that encapsulate the drug.[3][4]
-
Cyclodextrins: Use cyclodextrins to form inclusion complexes, thereby enhancing the aqueous solubility of the drug.[2][5]
-
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulate this compound in a mixture of oils, surfactants, and co-solvents that spontaneously form a microemulsion in the gastrointestinal tract.[2][6]
-
Liposomes or Nanoparticles: Encapsulate the drug within lipid-based nanocarriers to improve solubility and potentially alter its pharmacokinetic profile.[7][8]
-
-
Amorphous Solid Dispersions: Create a solid dispersion of this compound in a hydrophilic polymer matrix to maintain the drug in a higher energy amorphous state, which has greater solubility than the crystalline form.[1][5]
-
Issue 2: Low and Variable Oral Bioavailability in Animal Models
-
Problem: Inconsistent and low plasma concentrations of this compound after oral administration.
-
Possible Causes:
-
Troubleshooting Steps:
-
Enhance Dissolution Rate: Implement the strategies mentioned in "Issue 1" to improve solubility and dissolution.
-
Inhibit P-gp Efflux:
-
Co-administer a P-gp inhibitor. For instance, OC144-093 has been shown to increase the oral bioavailability of docetaxel.[9]
-
Formulate with excipients that have P-gp inhibitory activity, such as D-alpha-tocopheryl polyethylene glycol succinate (B1194679) (TPGS).[11]
-
-
Bypass First-Pass Metabolism:
-
Investigate alternative routes of administration (e.g., parenteral, lymphatic delivery through lipid-based formulations).
-
Nanoparticle formulations can sometimes facilitate lymphatic uptake, reducing hepatic first-pass metabolism.[4]
-
-
Standardize Experimental Conditions:
-
Ensure consistent fasting times for animals before dosing.
-
Use a consistent and well-characterized vehicle for administration.
-
Minimize stress in the animals, as it can affect gastrointestinal physiology.
-
-
Issue 3: Toxicity and Adverse Effects in Vivo
-
Problem: Observation of toxicity (e.g., weight loss, lethargy) in animal models at therapeutic doses.
-
Possible Causes:
-
Toxicity of the formulation vehicle (e.g., high concentrations of organic solvents or surfactants).
-
Systemic toxicity of this compound.
-
-
Troubleshooting Steps:
-
Vehicle Toxicity Assessment: Administer the vehicle alone to a control group of animals to assess its toxicity profile.
-
Optimize Formulation:
-
Reduce the concentration of potentially toxic excipients.
-
Explore alternative, more biocompatible formulation strategies (e.g., lecithin (B1663433) nanoparticles, albumin-coated nanocrystals).[7][12]
-
-
Dose-Response Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) of your this compound formulation.
-
Targeted Delivery: Develop targeted drug delivery systems (e.g., using ligands that bind to receptors overexpressed on tumor cells) to increase drug concentration at the tumor site and reduce systemic exposure.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the key barriers to the oral bioavailability of this compound?
A1: The primary barriers are its poor aqueous solubility, which limits its dissolution in the gastrointestinal tract, and its susceptibility to efflux by P-glycoprotein (P-gp) transporters in the intestinal epithelium. Additionally, first-pass metabolism in the liver can significantly reduce the amount of drug reaching systemic circulation.[9][10]
Q2: Which formulation strategies hold the most promise for enhancing the bioavailability of this compound?
A2: Nanotechnology-based approaches are very promising. These include:
-
Nanocrystals: Increase dissolution rate due to their high surface area-to-volume ratio.[13]
-
Lipid-based nanocarriers (e.g., liposomes, solid lipid nanoparticles): Can improve solubility, protect the drug from degradation, and potentially modulate its absorption pathway.[7][8]
-
Polymeric nanoparticles: Offer opportunities for sustained release and targeted delivery.[14]
-
Microemulsions: Have been shown to significantly enhance the oral bioavailability of docetaxel.[3]
Q3: How can I assess the in vivo bioavailability of my this compound formulation?
A3: A standard pharmacokinetic study in an animal model (e.g., rats, mice) is required. This involves administering the formulation and a reference intravenous solution of this compound to different groups of animals. Blood samples are collected at various time points, and the plasma concentrations of the drug are determined using a validated analytical method (e.g., LC-MS/MS). The absolute bioavailability (F%) is then calculated using the following formula:
F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Where AUC is the area under the plasma concentration-time curve.
Q4: Are there any in vitro models that can predict the in vivo performance of my formulation?
A4: Yes, several in vitro models can provide predictive insights:
-
In Vitro Dissolution Testing: Using biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) can help predict how the formulation will dissolve in the GI tract.
-
Caco-2 Cell Permeability Assay: This cell-based model is widely used to assess the intestinal permeability of a drug and to identify whether it is a substrate for P-gp efflux.[7][15]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that can predict passive diffusion across the intestinal epithelium.[15]
Quantitative Data Summary
Table 1: Enhancement of Docetaxel Oral Bioavailability with Different Formulations
| Formulation Strategy | Animal Model | Relative Bioavailability (%) | Fold Increase vs. Oral Solution | Reference |
| Microemulsion (M-3) | Rats | 34.42 | 5.2 | [3] |
| Lecithin Nanoparticles | Rats | 8.75 | 3.65 | [7] |
| Co-administration with OC144-093 (P-gp inhibitor) | Humans | 26 | - | [9] |
| Nanomicelles | - | - | 10-fold increase | [6] |
| Thiolated Chitosan Nanoparticles | - | - | 96% increased oral bioavailability | [14] |
Experimental Protocols
Protocol 1: Preparation of a this compound Loaded Microemulsion
-
Component Selection:
-
Oil Phase: Select an oil in which this compound has high solubility (e.g., Capryol 90, Labrafil M 1944 CS).
-
Surfactant: Choose a surfactant with good emulsification properties and biocompatibility (e.g., Cremophor EL, Tween 80).
-
Co-surfactant: Select a co-surfactant to improve the flexibility of the interfacial film (e.g., Transcutol P, Ethanol).
-
-
Construction of Pseudo-ternary Phase Diagram:
-
Prepare various mixtures of the surfactant and co-surfactant (S/CoS ratio, e.g., 1:1, 2:1, 3:1, 4:1).
-
For each S/CoS ratio, titrate the oil phase with the S/CoS mixture and observe the formation of a clear, single-phase microemulsion.
-
Plot the results on a pseudo-ternary phase diagram to identify the microemulsion region.
-
-
Formulation Preparation:
-
Select a composition from the microemulsion region of the phase diagram.
-
Dissolve the required amount of this compound in the oil phase.
-
Add the S/CoS mixture to the oily solution and vortex until a clear solution is formed.
-
Slowly add the aqueous phase (e.g., water, buffer) under gentle stirring until a transparent microemulsion is formed.
-
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the zeta potential to assess the stability of the microemulsion.
-
Quantify the drug loading and encapsulation efficiency using a validated HPLC method.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.
-
Animal Grouping: Divide the rats into two groups (n=6 per group):
-
Group 1 (Oral): To receive the this compound formulation.
-
Group 2 (Intravenous): To receive a solution of this compound in a suitable vehicle (e.g., saline with a small percentage of ethanol and Tween 80).
-
-
Dosing:
-
Fast the animals overnight before dosing.
-
Administer the oral formulation via oral gavage at a predetermined dose.
-
Administer the intravenous solution via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the retro-orbital plexus or tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Store the plasma samples at -80°C until analysis.
-
Extract this compound from the plasma using a suitable protein precipitation or liquid-liquid extraction method.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
-
Calculate the absolute oral bioavailability as described in the FAQs.
-
Visualizations
Caption: Experimental workflow for enhancing the bioavailability of this compound.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Docetaxel microemulsion for enhanced oral bioavailability: preparation and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Study of New Oral Docetaxel -Loaded Nanomicelles [nanomedicine-rj.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. dovepress.com [dovepress.com]
- 7. Enhanced oral bioavailability of docetaxel by lecithin nanoparticles: preparation, in vitro, and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How nanotechnology can enhance docetaxel therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral bioavailability of docetaxel in combination with OC144-093 (ONT-093) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Enhancing docetaxel delivery to multidrug-resistant cancer cells with albumin-coated nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Advancements in the oral delivery of Docetaxel: challenges, current state-of-the-art and future trends - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cytotoxic Potency of 10-Oxo Docetaxel and Docetaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic potency of 10-Oxo Docetaxel (B913) and its parent compound, Docetaxel. Due to the limited availability of direct comparative studies on 10-Oxo Docetaxel, this guide leverages experimental data on a closely related analogue, 10-oxo-7-epidocetaxel, as a surrogate to provide a substantive analysis against Docetaxel. This comparison is intended to inform preclinical research and drug development activities in the field of oncology.
Quantitative Comparison of Cytotoxicity
The cytotoxic activities of 10-oxo-7-epidocetaxel and Docetaxel were evaluated in vitro against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, was determined using standard cytotoxicity assays. The data presented below is extracted from a study by Manjappa et al., which compared the anti-proliferative activities of 10-oxo-7-epidocetaxel (10-O-7ED) and Docetaxel (Taxotere®, TXT).
| Cell Line | Compound | IC50 (24h) | IC50 (48h) | IC50 (72h) | Key Findings |
| A549 (Human Lung Carcinoma) | 10-oxo-7-epidocetaxel | 140 ± 20 nM | Significantly Decreased | Significantly Decreased | Docetaxel is approximately 5.6 times more cytotoxic than 10-oxo-7-epidocetaxel at 24 hours.[1] |
| Docetaxel | 25 ± 4.08 nM | Significantly Decreased | Significantly Decreased | Cytotoxicity of both compounds increases with longer exposure.[1] | |
| B16F10 (Murine Melanoma) | 10-oxo-7-epidocetaxel | - | - | - | 10-oxo-7-epidocetaxel showed significantly increased in vitro anti-metastatic activity compared to Docetaxel.[2][3] |
| Docetaxel | - | - | - | Both compounds exhibited poor cytotoxic activity against this cell line.[1] |
Experimental Protocols
The following is a standard protocol for the MTT assay, a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability and cytotoxicity.
MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or Docetaxel). Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used to dissolve the compounds.
-
Incubation: The plates are incubated for specific time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.[4]
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.[4]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined from the dose-response curves.
Mechanism of Action and Signaling Pathways
Docetaxel is a well-established anti-cancer agent that functions as a microtubule stabilizer.[6] Its primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which promotes their assembly and inhibits their depolymerization.[6][7] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptotic cell death.[8] Given its structural similarity, it is highly probable that this compound shares this fundamental mechanism of action.[9]
The study by Manjappa et al. observed that at lower concentrations, Docetaxel caused a greater arrest of cells in the S phase, while 10-oxo-7-epidocetaxel led to a more pronounced arrest in the G2-M phase.[2][3] This suggests potential subtle differences in their effects on cell cycle progression.
Experimental Workflow and Signaling Pathway Diagrams
Caption: A generalized workflow for the in vitro comparison of cytotoxic potency.
Caption: The signaling pathway illustrating the mechanism of action of Docetaxel.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Docetaxel - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 8. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Anti-Metastatic Effects of 10-Oxo Docetaxel and Docetaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-metastatic properties of 10-Oxo Docetaxel and the widely used chemotherapeutic agent, Docetaxel. The information presented herein is based on available preclinical data, focusing on in vitro and in vivo experimental findings to objectively evaluate their performance. Due to the limited direct comparative studies on this compound, data from its closely related analogue, 10-oxo-7-epidocetaxel, is utilized as a surrogate for this analysis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a comparative study evaluating the anti-metastatic potential of 10-oxo-7-epidocetaxel (a proxy for this compound) and Docetaxel.
Table 1: In Vitro Anti-Metastatic Activity
| Compound | Assay Type | Cell Line | Key Finding |
| 10-oxo-7-epidocetaxel | Cell Invasion Assay | B16F10 Melanoma | Showed significantly increased in vitro anti-metastatic activity compared to Docetaxel.[1] |
| Docetaxel (Taxotere®, TXT) | Cell Invasion Assay | B16F10 Melanoma | Standard cytotoxic agent used for comparison. |
Table 2: In Vivo Anti-Metastatic Efficacy in a Murine Model
| Treatment Group | Animal Model | Endpoint | Result | Significance |
| Control | B16F10 Lung Metastasis | Number of surface metastatic nodules | 348 ± 56 | - |
| 10-oxo-7-epidocetaxel | B16F10 Lung Metastasis | Number of surface metastatic nodules | 107 ± 49 | p < 0.0001 vs. Control |
Mechanism of Action and Signaling Pathways
Docetaxel exerts its anti-cancer effects primarily by stabilizing microtubules, which leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2] Due to its structural similarity, this compound is presumed to share this fundamental mechanism.
The anti-metastatic effects of these compounds are linked to their ability to interfere with the cellular machinery required for cell migration and invasion. This includes the disruption of the cytoskeleton and potentially the modulation of signaling pathways that regulate metastatic processes.
References
A Comparative Guide: 10-Oxo Docetaxel vs. Docetaxel in Resistant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to standard chemotherapeutic agents like Docetaxel (B913) is a significant hurdle in cancer treatment. This guide provides an objective comparison of the efficacy of 10-Oxo Docetaxel and its parent compound, Docetaxel, with a focus on their activity in Docetaxel-resistant cancer cells. Due to the limited availability of direct comparative studies on this compound, data from its closely related analogue, 10-oxo-7-epidocetaxel, is utilized as a surrogate to provide valuable insights into the potential of this novel taxoid.[1]
Executive Summary
This compound, a novel taxoid and an intermediate in the synthesis of Docetaxel, demonstrates promising anti-tumor properties.[1][2] Preclinical evidence on its analogue, 10-oxo-7-epidocetaxel, suggests it may possess superior cytotoxic and anti-metastatic activities compared to Docetaxel, particularly in overcoming mechanisms of drug resistance.[1] This guide synthesizes the available data, outlines key experimental protocols for evaluation, and visualizes the complex signaling pathways implicated in Docetaxel resistance.
Quantitative Comparison of Cytotoxicity
The following tables summarize the comparative efficacy of 10-oxo-7-epidocetaxel and Docetaxel from in vitro studies. These findings suggest that the 10-oxo derivative may have a greater potential to induce cell death in cancer cells.
Table 1: In Vitro Anti-Proliferative Activity [1]
| Compound | Time Point | Key Finding in B16F10 Melanoma Cells |
| 10-oxo-7-epidocetaxel | 48 and 72 hours | Caused significantly higher cytotoxicity compared to the 22-hour study. |
| Docetaxel | Not specified | Standard cytotoxic agent used for comparison. |
| Comparison | Not specified | 10-oxo-7-epidocetaxel showed significantly increased in vitro anti-metastatic activity compared to Docetaxel. |
Table 2: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines (72h exposure) [3]
| Cell Line | Cancer Type | Hypothetical IC50 (nM) |
| MCF-7 | Breast Cancer | 15.2 |
| MDA-MB-231 | Breast Cancer | 25.8 |
| A549 | Lung Cancer | 18.5 |
| HCT116 | Colon Cancer | 22.1 |
| PC-3 | Prostate Cancer | 12.7 |
| DU145 | Prostate Cancer | 30.4 |
Mechanism of Action and Resistance
Docetaxel's primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents depolymerization.[4] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[3][4] It is highly probable that this compound shares this fundamental mechanism due to its structural similarity.[1]
Resistance to Docetaxel is a multifaceted problem involving several cellular mechanisms:
-
Alterations in Microtubule Dynamics: Mutations in tubulin genes or changes in the expression of tubulin isotypes can reduce the binding affinity of Docetaxel.[5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, actively pumps Docetaxel out of the cancer cell, reducing its intracellular concentration.
-
Activation of Pro-Survival Signaling Pathways: Key pathways like the PI3K/Akt and Wnt/β-catenin signaling cascades are often hyperactivated in resistant cells, promoting cell survival and proliferation.[6][7]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and Docetaxel are provided below.
Development of Docetaxel-Resistant Cancer Cell Lines
This protocol outlines the generation of cancer cell lines with acquired resistance to Docetaxel.
Principle: Resistant cell lines are developed by exposing parental cancer cells to gradually increasing concentrations of Docetaxel over an extended period. This process selects for cells that have developed mechanisms to survive and proliferate in the presence of the drug.[8][9]
Procedure:
-
Initial Exposure: Begin by treating the parental cell line (e.g., PC-3 prostate cancer cells) with a low concentration of Docetaxel (e.g., 1 nM) in the culture medium.[10]
-
Stepwise Increase in Concentration: Once the cells have recovered and are proliferating, increase the concentration of Docetaxel in a stepwise manner (e.g., 2 nM, 5 nM, 10 nM, and so on).[8]
-
Recovery and Maintenance: After each treatment cycle, allow the surviving cells to recover and repopulate the culture flask. Maintain the cells in a medium containing the highest tolerated concentration of Docetaxel.
-
Confirmation of Resistance: Regularly assess the resistance of the developed cell line by performing cell viability assays (e.g., MTT assay) and comparing the IC50 value to that of the parental cell line. A significantly higher IC50 value indicates the development of resistance.[8][10]
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[11]
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., Docetaxel-resistant PC-3 cells) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and Docetaxel for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.[1]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.[11]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of viable and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[12]
Procedure:
-
Cell Treatment: Treat Docetaxel-resistant cancer cells with this compound or Docetaxel for a specified time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:
Cell Cycle Analysis (Propidium Iodide Staining)
This assay is used to determine the distribution of cells in different phases of the cell cycle.
Principle: Propidium Iodide (PI) is a fluorescent dye that binds to DNA in a stoichiometric manner. The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).[14][15]
Procedure:
-
Cell Treatment: Treat Docetaxel-resistant cancer cells with this compound or Docetaxel for a specific duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.[16][17]
-
RNase Treatment: Treat the cells with RNase A to degrade any RNA, ensuring that PI only binds to DNA.[14]
-
PI Staining: Stain the cells with a PI solution.[15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. A histogram of DNA content versus cell count is generated to determine the percentage of cells in each phase of the cell cycle.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in Docetaxel resistance and a typical experimental workflow.
Conclusion
The available preclinical data, primarily from the analogue 10-oxo-7-epidocetaxel, suggests that this compound holds potential as a more potent cytotoxic agent than Docetaxel, particularly in the context of drug-resistant cancers.[1] Its enhanced anti-metastatic activity further underscores its therapeutic promise.[1] The structural similarities between this compound and Docetaxel suggest a shared mechanism of action targeting microtubule stability.[1] However, the potential for this compound to overcome common resistance mechanisms, such as those mediated by the PI3K/Akt and Wnt/β-catenin pathways, warrants further investigation through direct comparative studies in a panel of Docetaxel-resistant cancer cell lines. Such research is crucial to fully elucidate its clinical potential and guide future drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. [Molecular mechanisms of antitumor activity of taxanes. I. Interaction of docetaxel with microtubules] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Taxol resistance related to microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin reverses docetaxel resistance in prostate cancer via androgen receptor and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterisation and manipulation of docetaxel resistant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
A Comparative Guide to the In Vivo Anti-Tumor Activity of 10-Oxo Docetaxel
For researchers and drug development professionals, understanding the in vivo efficacy of novel anti-cancer compounds is paramount. This guide provides a comparative analysis of the anti-tumor activity of 10-Oxo Docetaxel, a novel taxoid, with its well-established counterpart, Docetaxel. Due to the limited availability of direct in vivo studies on this compound, this guide utilizes data from its closely related derivative, 10-oxo-7-epidocetaxel, as a surrogate to provide valuable insights into its potential therapeutic efficacy.
Quantitative Comparison of Anti-Metastatic Activity
The following table summarizes the in vivo anti-metastatic efficacy of 10-oxo-7-epidocetaxel in a B16F10 experimental metastasis mouse model. This model is a standard for assessing the potential of compounds to inhibit the spread of cancer cells.
| Treatment Group | Mean Number of Surface Metastatic Nodules (± SD) | Statistical Significance (vs. Control) |
| Control | 348 ± 56 | - |
| 10-oxo-7-epidocetaxel | 107 ± 49 | p < 0.0001 |
Data extracted from a study on 10-oxo-7-epidocetaxel, a closely related analogue of this compound.[1][2]
The data clearly indicates that 10-oxo-7-epidocetaxel significantly reduces the formation of metastatic nodules in the lungs of treated mice compared to the untreated control group.[1][2] An acute toxicity study also revealed that Docetaxel containing 10% 10-oxo-7-epidocetaxel exhibited a better therapeutic effect and reduced toxicity compared to Docetaxel alone.[1][2] Furthermore, while the control group experienced significant weight loss, the group treated with 10-oxo-7-epidocetaxel showed an average weight gain of approximately 4%, suggesting better tolerability.[1][2]
Experimental Protocols
A clear understanding of the experimental methodology is crucial for interpreting the presented data. Below are the detailed protocols for the in vivo anti-metastatic study.
In Vivo Anti-Metastatic Study Protocol
-
Animal Model: B16F10 experimental metastasis mouse model.[1][2] This model is established by injecting B16F10 melanoma cells into the tail vein of mice, which then form metastatic nodules primarily in the lungs.
-
Cell Line: B16F10, a murine melanoma cell line known for its high metastatic potential to the lungs.
-
Drug Administration: Formulations of 10-oxo-7-epidocetaxel, prepared similarly to the commercial Docetaxel (Taxotere®) injection, were administered to the test group. The exact dosage and administration schedule were not detailed in the available abstract but were part of a therapeutic study.
-
Efficacy Evaluation: The primary endpoint for assessing anti-tumor activity was the number of surface metastatic nodules in the lungs of the mice. This was determined after a specific period, allowing for tumor cell colonization and growth.
-
Toxicity Assessment: An acute toxicity study was conducted, and animal weight was monitored throughout the therapeutic study as an indicator of overall health and treatment tolerance.[1][2]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow of the in vivo anti-metastatic study described.
Caption: A diagram illustrating the key steps of the in vivo anti-metastatic experimental workflow.
Signaling Pathway of Taxanes
This compound, as a taxane (B156437) derivative, is expected to share the same fundamental mechanism of action as Docetaxel and Paclitaxel (B517696). The primary target of this class of drugs is the microtubule, a critical component of the cell's cytoskeleton.
Taxanes bind to the β-tubulin subunit of microtubules, which stabilizes them and prevents their depolymerization. This disruption of the normal dynamic instability of microtubules has profound effects on cell division, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).
The following diagram depicts the signaling pathway initiated by taxane binding to microtubules.
Caption: The signaling pathway of taxanes, leading from microtubule stabilization to apoptosis.
References
- 1. Microtubule dysfunction induced by paclitaxel initiates apoptosis through both c-Jun N-terminal kinase (JNK)-dependent and -independent pathways in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors Affecting Growth Kinetics and Spontaneous Metastasis in the B16F10 Syngeneic Murine Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 10-Oxo Docetaxel and Other Taxane Derivatives for Cancer Research
In the landscape of cancer therapeutics, taxane (B156437) derivatives form a critical class of antineoplastic agents. This guide provides a comparative study of 10-Oxo Docetaxel and other prominent taxanes—Docetaxel, Paclitaxel (B517696), and Cabazitaxel. The focus is on their cytotoxic and anti-metastatic properties, underpinned by experimental data to inform researchers, scientists, and drug development professionals. Due to limited direct studies on this compound, this guide utilizes data on its closely related analogue, 10-oxo-7-epidocetaxel, as a surrogate for comparative analysis.[1]
Quantitative Comparison of Cytotoxicity
The in vitro efficacy of taxane derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the available IC50 values for 10-oxo-7-epidocetaxel and other taxanes.
| Compound | Cell Line | Incubation Time | IC50 (nM) |
| 10-oxo-7-epidocetaxel | A549 (Human Lung Carcinoma) | 24 h | 140 ± 20 |
| 48 h | 1.08 ± 0.52 | ||
| 72 h | 0.213 ± 0.056 | ||
| B16F10 (Mouse Melanoma) | 24 h | 3000 ± 1471 | |
| 48 h | 5.35 ± 0.46 | ||
| 72 h | 4.36 ± 0.16 | ||
| Docetaxel | A549 (Human Lung Carcinoma) | 24 h | 25 ± 4.08 |
| 48 h | 0.005 ± 0.0017 | ||
| 72 h | 0.005 ± 0.001 | ||
| B16F10 (Mouse Melanoma) | 48 h | 0.425 ± 0.17 | |
| 72 h | 0.051 ± 0.01 | ||
| Paclitaxel | A549 (Human Lung Carcinoma) | 48 h | ~1.92 µM (1920 nM) |
| B16F10 (Mouse Melanoma) | 72 h | 60 µM (60000 nM) | |
| Cabazitaxel | A549 (Human Lung Carcinoma) | 4 days | 3-29 ng/mL (~3.5-34 nM) |
Note: Data for 10-oxo-7-epidocetaxel and Docetaxel is from a direct comparative study by Manjappa et al.[2] IC50 values for Paclitaxel and Cabazitaxel are from separate studies and may have different experimental conditions.
Comparative Efficacy and Mechanism of Action
Cytotoxicity: Studies on 10-oxo-7-epidocetaxel reveal time-dependent cytotoxicity, with significantly higher potency observed after 48 and 72 hours of exposure compared to 24 hours.[2] When compared to Docetaxel in A549 and B16F10 cell lines, 10-oxo-7-epidocetaxel generally exhibits a higher IC50 value, suggesting lower cytotoxic potency under the tested conditions.[2] Cabazitaxel has demonstrated potent antitumor activity, comparable to Docetaxel in sensitive cell lines and more potent in various cancer cell lines with acquired resistance to Docetaxel.[3]
Anti-Metastatic Activity: In vitro studies have shown that 10-oxo-7-epidocetaxel has a significantly increased anti-metastatic activity compared to Docetaxel.[1][2] This suggests that modifications at the C-10 position of the taxane core may influence the ability of these compounds to inhibit cancer cell migration and invasion.
Mechanism of Action: Taxanes, including Docetaxel, Paclitaxel, and Cabazitaxel, share a fundamental mechanism of action: they are microtubule-stabilizing agents.[4][5] By binding to the β-tubulin subunit of microtubules, they promote their assembly and inhibit depolymerization.[4] This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[5][6] It is highly probable that this compound shares this core mechanism due to its structural similarity to Docetaxel.[1] The differences in potency among taxane derivatives may arise from variations in their binding affinity to β-tubulin, cellular uptake and efflux, and their effects on downstream signaling pathways.[1] Docetaxel has also been shown to induce apoptosis through the phosphorylation of the anti-apoptotic protein Bcl-2.[7]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, B16F10)
-
Complete cell culture medium
-
Taxane derivatives (this compound, Docetaxel, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the taxane derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Anti-Metastatic Assay (Transwell Migration Assay)
This assay evaluates the ability of a compound to inhibit the migration of cancer cells through a porous membrane.
Materials:
-
Cancer cell lines
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Taxane derivatives
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to near confluence, then starve them in serum-free medium for several hours before the assay.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add complete medium (containing a chemoattractant like FBS) to the lower chamber.
-
Cell Seeding and Treatment: Resuspend the starved cells in serum-free medium containing the desired concentrations of the taxane derivatives or a vehicle control. Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixing solution, followed by staining with a staining solution.
-
Cell Counting: Wash the inserts and allow them to dry. Count the number of stained, migrated cells in several random fields under a microscope.
-
Data Analysis: Compare the number of migrated cells in the treated groups to the control group to determine the inhibitory effect of the compounds on cell migration.
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Taxane derivatives
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold 70% ethanol)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in culture plates and treat them with different concentrations of taxane derivatives or a vehicle control for a specified period.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Fixation: Wash the cells with PBS and then fix them by slowly adding ice-cold 70% ethanol (B145695) while vortexing gently. The cells can be stored at -20°C.
-
Staining: Rehydrate the fixed cells by washing with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow and Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Paclitaxel-induced apoptosis may occur without a prior G2/M-phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. geneticsmr.org [geneticsmr.org]
- 7. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
10-Oxo Docetaxel vs. Paclitaxel: A Comparative Analysis of Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of 10-Oxo Docetaxel (B913) and Paclitaxel (B517696) on microtubule dynamics. While direct comparative studies on the microtubule-destabilizing effects of 10-Oxo Docetaxel are limited, this document leverages available data on its parent compound, Docetaxel, and related analogues to provide a comprehensive overview for research and drug development purposes.
Introduction
Both this compound and Paclitaxel belong to the taxane (B156437) family of chemotherapeutic agents, which are pivotal in the treatment of various solid tumors. Their primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis. Paclitaxel, the prototypical taxane, stabilizes microtubules by binding to the β-tubulin subunit. Docetaxel, a semi-synthetic analogue of paclitaxel, shares this mechanism but exhibits a higher affinity for tubulin and greater potency in inducing apoptosis. This compound is a novel taxoid and an intermediate in the synthesis of Docetaxel, and is also recognized for its anti-tumor properties.[1][2] Due to its structural similarity, it is highly probable that this compound shares the fundamental mechanism of microtubule stabilization.[3]
Comparative Efficacy and Potency
Furthermore, research on a closely related analogue, 10-oxo-7-epidocetaxel, demonstrated significantly higher cytotoxicity and in vitro anti-metastatic activity compared to Docetaxel.[3] This suggests that the 10-oxo functional group may enhance the cytotoxic potential of the docetaxel scaffold. By extension, it is plausible that this compound exhibits a more pronounced effect on microtubule stabilization and, consequently, greater anti-cancer activity than Paclitaxel.
Quantitative Data on Microtubule Dynamics
The following tables summarize quantitative data on the effects of Paclitaxel on microtubule dynamics in human tumor cells and a comparison of the in vitro cytotoxicity of Paclitaxel and Docetaxel, which serves as a proxy for this compound.
Table 1: Effect of Paclitaxel on Microtubule Dynamics in Human Tumor Cells
| Parameter | Cell Line | Control | Paclitaxel (Concentration) | % Inhibition |
| Shortening Rate (µm/min) | Caov-3 | 11.6 ± 7.3 | 7.9 ± 7.2 (30 nM) | 32% |
| A-498 | 9.2 ± 5.1 | 6.7 ± 3.2 (100 nM) | 26% | |
| Growing Rate (µm/min) | Caov-3 | Not specified | Not specified | 24% |
| A-498 | Not specified | Not specified | 18% | |
| Dynamicity (µm/min) | Caov-3 | Not specified | Not specified | 31% |
| A-498 | Not specified | Not specified | 63% | |
| Pause Duration (s) | A-498 | 12.8 ± 13.6 | 22.3 ± 18.3 (100 nM) | -74% (increase) |
Data extracted from a study on the effects of taxol on living human tumor cells.[5][6]
Table 2: Comparative In Vitro Cytotoxicity (IC50) of Paclitaxel and Docetaxel
| Cell Line | Cancer Type | Paclitaxel IC50 (ng/mL) | Docetaxel IC50 (ng/mL) |
| SK-OV-3 | Ovarian | 6.8 | 5.4 |
| OVCAR-3 | Ovarian | 3.7 | 6.8 |
| CAOV-3 | Ovarian | 660 | 540 |
| MCF-7 | Breast | 4.2 | 6.2 |
| MDA-MB-231 | Breast | 5.8 | 7.5 |
Data from a comparative study in gynecologic and breast cancer cell lines.[7] Note: Lower IC50 values indicate higher potency.
Mechanism of Action: A Visual Comparison
The fundamental mechanism of action for both this compound and Paclitaxel is the stabilization of microtubules. This interference with the normal dynamic instability of microtubules leads to a cascade of events culminating in cell death.
Caption: Taxanes bind to β-tubulin, stabilizing microtubules and leading to mitotic arrest and apoptosis.
Experimental Protocols
The following are summaries of standard experimental protocols used to assess the effects of taxanes on microtubule dynamics and cytotoxicity.
Tubulin Polymerization Assay
This in vitro assay measures the effect of compounds on the assembly of purified tubulin into microtubules.
-
Preparation: Purified tubulin is suspended in a polymerization buffer.
-
Initiation: The reaction is initiated by raising the temperature to 37°C and adding GTP.
-
Treatment: Test compounds (this compound or Paclitaxel) are added at various concentrations.
-
Measurement: The increase in turbidity (optical density) due to microtubule formation is monitored over time using a spectrophotometer at 340 nm.
-
Analysis: Stabilizing agents like Paclitaxel and, presumably, this compound will show an increased rate and extent of polymerization compared to a control.[8]
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability following treatment with cytotoxic compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or Paclitaxel for a specified duration (e.g., 72 hours).
-
MTT Addition: The culture medium is replaced with fresh medium containing MTT solution. The plates are incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into insoluble purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan.
-
Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
In Vitro Anti-Metastatic Assay
This assay evaluates the ability of a compound to inhibit the invasion and migration of cancer cells.
-
Cell Seeding: Cancer cells are seeded in the upper chamber of a Matrigel-coated transwell insert.
-
Compound Treatment: The cells are treated with the test compounds.
-
Incubation: The plate is incubated to allow for cell invasion through the Matrigel matrix to the lower chamber.
-
Cell Staining and Counting: Non-invading cells are removed from the upper surface. The invading cells on the lower surface are fixed, stained, and counted under a microscope.[3]
Conclusion
Based on the available evidence for Docetaxel and its analogues, this compound is anticipated to be a more potent microtubule-stabilizing agent than Paclitaxel. This increased potency likely translates to enhanced cytotoxicity and anti-tumor activity. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their effects on microtubule dynamics and to explore the full therapeutic potential of this compound. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. Paclitaxel (Taxol) and docetaxel (Taxotere): not simply two of a kind - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Taxol Suppresses Dynamics of Individual Microtubules in Living Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of paclitaxel and docetaxel (Taxotere) in gynecologic and breast cancer cell lines with the ATP-cell viability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Head-to-Head Comparison: 10-Oxo Docetaxel and 7-epi-Docetaxel in Oncology Research
In the landscape of cancer therapeutics, taxanes represent a critical class of anti-mitotic agents. Docetaxel, a semi-synthetic analogue of paclitaxel, is a cornerstone in the treatment of various solid tumors. Its efficacy has spurred research into its derivatives and related compounds, including process impurities and metabolites, to identify novel agents with improved therapeutic indices. This guide provides a detailed head-to-head comparison of two such docetaxel-related compounds: 10-Oxo Docetaxel and 7-epi-Docetaxel.
This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data. It is important to note that direct comparative studies on this compound are limited. Therefore, data from studies on the closely related compound, 10-oxo-7-epidocetaxel, is utilized as a surrogate to provide a comprehensive analysis against 7-epi-Docetaxel and the parent compound, Docetaxel.
Executive Summary
Both this compound and 7-epi-Docetaxel are structurally similar to Docetaxel and are believed to share its primary mechanism of action: the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1] However, subtle structural modifications can significantly impact their biological activity. Preclinical evidence suggests that while 7-epi-Docetaxel, a major impurity of Docetaxel, exhibits in vitro anti-cancer effects comparable to Docetaxel, its in vivo efficacy is inferior.[2] Conversely, studies on 10-oxo-7-epidocetaxel indicate a potentially more favorable profile, with significant in vitro anti-metastatic activity and in vivo efficacy with reduced toxicity compared to Docetaxel.[3][4]
Quantitative Comparison of In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's cytotoxic potency. The following table summarizes the available IC50 data for 10-oxo-7-epidocetaxel and 7-epi-Docetaxel against human lung carcinoma (A549) and murine melanoma (B16F10) cell lines, in comparison to Docetaxel (Taxotere®, TXT).
| Compound | Cell Line | 24h IC50 (nM) | 48h IC50 (nM) | 72h IC50 (nM) |
| 10-oxo-7-epidocetaxel | A549 | 140 ± 20 | 0.005 ± 0.0017 | 0.005 ± 0.001 |
| B16F10 | - | - | - | |
| 7-epi-Docetaxel | A549 | 6.5 ± 1.91 | 0.024 ± 0.01 | 0.112 ± 0.059 |
| B16F10 | - | - | - | |
| Docetaxel (TXT) | A549 | 25 ± 4.08 | 0.005 ± 0.0017 | 0.005 ± 0.001 |
| B16F10 | - | - | - | |
| Data extracted from a study on 10-oxo-7-epidocetaxel and 7-epi-Docetaxel.[4] |
Cell Cycle Analysis
The primary mechanism of taxanes involves the disruption of microtubule dynamics, leading to cell cycle arrest, predominantly in the G2/M phase.
A study on 10-oxo-7-epidocetaxel and 7-epi-Docetaxel revealed differences in their effects on the cell cycle in A549 cells compared to Docetaxel (TXT). At higher concentrations, 10-oxo-7-epidocetaxel induced a more significant arrest of cells in the G2-M phase, whereas Docetaxel caused a greater arrest in the S phase.[3][4]
In Vivo Antitumor and Anti-Metastatic Efficacy
The therapeutic potential of these compounds has been evaluated in preclinical in vivo models.
| Compound | Animal Model | Tumor Type | Key Findings |
| 10-oxo-7-epidocetaxel | B16F10 experimental metastasis mouse model | Lung Melanoma | Significantly fewer surface metastatic nodules compared to the control group (107 ± 49 vs. 348 ± 56). No observed toxicity, with a slight increase in mean group weight.[3][4] |
| 7-epi-Docetaxel | BALB/c sk-ov-3 xenograft nude mice model | Ovarian Cancer | In vivo antitumor effectiveness was inferior to that of Docetaxel. Did not elicit any acute toxic effects.[2] |
Mechanism of Action and Signaling Pathways
Docetaxel and its analogues exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[6]
The apoptotic signaling cascade initiated by taxanes is complex and can involve both intrinsic and extrinsic pathways. Key molecular events include:
-
Phosphorylation of Bcl-2: Taxanes can induce the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function and promotes apoptosis.[1][4]
-
Caspase Activation: The apoptotic signal leads to the activation of a cascade of caspases, the executioner enzymes of apoptosis.[7]
-
Modulation of MAPK and PI3K/AKT Pathways: Docetaxel has been shown to modulate key signaling pathways that regulate cell survival and proliferation, such as the MAPK and PI3K/AKT pathways.[3][8] Activation of JNK and inhibition of ERK1/2 have been associated with docetaxel-induced apoptosis.[9] The combination of Docetaxel with inhibitors of the PI3K/AKT pathway can enhance its cytotoxic effects.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of this compound and 7-epi-Docetaxel.
In Vitro Anti-Proliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A549 or B16F10) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, 7-epi-Docetaxel, or a vehicle control for different time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Experimental Metastasis Model
This model assesses the anti-metastatic potential of the compounds.
-
Animal Model: Use appropriate mouse strains (e.g., C57BL/6 for B16F10 cells).
-
Tumor Cell Injection: Inject B16F10 melanoma cells (2 x 10⁵ cells in 0.2 mL of PBS) intravenously into the lateral tail vein of the mice.
-
Compound Administration: Administer the test compounds (e.g., 10-oxo-7-epidocetaxel at 20 mg/kg) or vehicle control intravenously or intraperitoneally at specified time points post-tumor cell injection.
-
Monitoring: Monitor the body weight and general health of the animals throughout the study.
-
Endpoint Analysis: After a predetermined period (e.g., 20 days), euthanize the mice and excise the lungs.
-
Metastasis Quantification: Count the number of metastatic nodules on the lung surface.
-
Histopathological Analysis: Fix the lung tissues in formalin, embed in paraffin, and perform H&E staining to confirm the presence of metastatic lesions.
Conclusion
The comparative analysis of this compound (via its surrogate 10-oxo-7-epidocetaxel) and 7-epi-Docetaxel reveals distinct preclinical profiles. While 7-epi-Docetaxel demonstrates reduced in vivo efficacy compared to its parent compound, 10-oxo-7-epidocetaxel emerges as a promising candidate with potent in vitro anti-metastatic activity and significant in vivo antitumor effects, seemingly devoid of the toxicity associated with Docetaxel. These findings underscore the importance of evaluating docetaxel-related compounds, as subtle structural modifications at the C-7 and C-10 positions can lead to significant alterations in their therapeutic potential. Further comprehensive head-to-head studies are warranted to fully elucidate the pharmacological profile of this compound and its potential as a next-generation taxane (B156437) therapeutic.
References
- 1. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Docetaxel induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Taxol induces bcl-2 phosphorylation and death of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sequential events of apoptosis involving docetaxel, a microtubule-interfering agent: A cytometric study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different docetaxel-induced apoptotic pathways are present in prostate cancer cell lines LNCaP and PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of AMPKα and MAPK-ERK/-JNK Signals in Docetaxel-Induced Human Tongue Squamous Cell Carcinoma Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Validating the Mechanism of Action of 10-Oxo Docetaxel: A Comparative Guide
In the landscape of cancer therapeutics, taxanes stand as a critical class of microtubule-targeting agents. Docetaxel (B913), a prominent member of this family, exerts its potent anti-tumor effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2][3] This guide provides a comparative analysis of the mechanism of action of Docetaxel and its derivative, 10-Oxo Docetaxel.
While direct experimental data for this compound is limited, its structural similarity to Docetaxel strongly suggests a shared mechanism of action.[4] Insights into its potential activity are drawn from studies on the closely related compound, 10-oxo-7-epidocetaxel, which has demonstrated enhanced cytotoxic and anti-metastatic properties compared to Docetaxel.[1] This guide will leverage available data on Docetaxel and 10-oxo-7-epidocetaxel to provide a comprehensive comparison for researchers, scientists, and drug development professionals.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's cytotoxic potency. The following tables summarize the IC50 values for Docetaxel in various cancer cell lines and present data for 10-oxo-7-epidocetaxel as a surrogate for this compound.
Table 1: IC50 Values of Docetaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| PC-3 | Prostate Cancer | 3.72[5] |
| DU-145 | Prostate Cancer | 4.46[5] |
| LNCaP | Prostate Cancer | 1.13[5] |
| H460 | Lung Cancer | 1.41 (2D culture)[6] |
| A549 | Lung Cancer | 1.94 (2D culture)[6] |
| H1650 | Lung Cancer | 2.70 (2D culture)[6] |
Table 2: Comparative in vitro Activity of 10-oxo-7-epidocetaxel and Docetaxel
| Compound | Key Finding |
| 10-oxo-7-epidocetaxel | Showed significantly increased in vitro anti-metastatic activity compared to Docetaxel.[1] |
| 10-oxo-7-epidocetaxel | Caused significantly higher cytotoxicity after 48 and 72 hours of exposure compared to a 22-hour study.[1] |
Mechanism of Action: Microtubule Stabilization and Downstream Effects
The primary mechanism of action for taxanes involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in cell death.
Studies on 10-oxo-7-epidocetaxel indicate that it induces a more pronounced arrest of cells in the G2-M phase of the cell cycle compared to Docetaxel, suggesting a potentially more potent effect on microtubule dynamics.[3]
Experimental Protocols
Validating the mechanism of action of microtubule-targeting agents involves a series of key experiments. The following are detailed protocols for assessing cytotoxicity, cell cycle progression, and apoptosis.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that inhibits cell viability by 50% (IC50).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a reference compound (e.g., Docetaxel) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot it against the compound concentration to determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the test and reference compounds for a defined period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compounds for a desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells. PI can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The results will show four distinct cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Effect of docetaxel on the regulation of proliferation and apoptosis of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
cross-resistance profile of 10-Oxo Docetaxel in chemoresistant models
A Comparative Guide for Researchers and Drug Development Professionals
The development of resistance to chemotherapy remains a significant hurdle in cancer treatment. Taxanes, such as Docetaxel (B913), are potent anti-mitotic agents, but their efficacy can be compromised by the emergence of resistant tumor cells. This guide provides a comparative analysis of 10-Oxo Docetaxel, a novel taxoid, and its potential to overcome established chemoresistance mechanisms. Direct comprehensive studies on the cross-resistance profile of this compound are currently limited.[1] Therefore, this guide incorporates data from its closely related analogue, 10-oxo-7-epidocetaxel, as a surrogate to provide valuable insights into its potential cytotoxic and anti-metastatic effects.[1]
Unveiling a Favorable Cytotoxicity Profile
Initial research highlights the promising anti-tumor properties of this compound.[2][3] Studies on its analogue, 10-oxo-7-epidocetaxel, reveal a significantly higher in vitro anti-metastatic activity when compared to the parent compound, Docetaxel.[1][4] This suggests that the structural modifications in this compound may contribute to a more potent anti-cancer effect.
Comparative Efficacy: 10-oxo-7-epidocetaxel vs. Docetaxel
| Feature | 10-oxo-7-epidocetaxel | Docetaxel | Reference |
| In Vitro Anti-Metastatic Activity | Significantly increased compared to Docetaxel | Standard | [1][4] |
| Cell Cycle Arrest | Predominantly at G2-M phase | More arrest at S phase | [4] |
| In Vivo Therapeutic Effect | Better therapeutic effect with reduced toxicity | Standard | [4] |
| In Vivo Metastatic Nodule Formation | Significantly less formation of surface metastatic nodules | Higher formation of surface metastatic nodules | [4] |
Overcoming the Hurdles of Docetaxel Resistance
Understanding the mechanisms behind Docetaxel resistance is key to appreciating the potential advantages of this compound. The primary modes of resistance to Docetaxel include:
-
Tubulin Alterations: Mutations in the β-tubulin gene or overexpression of specific tubulin isotypes (e.g., βIII-tubulin) can reduce the binding affinity of Docetaxel to microtubules.[5][6]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or ABCB1), actively pumps Docetaxel out of the cancer cell, reducing its intracellular concentration.[5][7]
-
Signaling Pathway Alterations: Activation of pro-survival signaling pathways, such as the PI3K/AKT pathway, can counteract the apoptotic effects of Docetaxel.[5][6]
The structural modifications of this compound may allow it to circumvent these resistance mechanisms. For instance, altered binding to tubulin or reduced recognition by efflux pumps could be potential advantages.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial.
In Vitro Cytotoxicity Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound, Docetaxel, or other comparator compounds for a specified duration (e.g., 48 or 72 hours).
-
Cell Viability Assessment: Cell viability is measured using a standard method, such as the MTT or SRB assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the cytotoxic potency of each compound.
In Vitro Anti-Metastatic Assay (Transwell Invasion Assay)
-
Chamber Preparation: Transwell inserts with a Matrigel-coated membrane are prepared.
-
Cell Seeding: Cancer cells are seeded in the upper chamber in a serum-free medium. The lower chamber contains a medium with a chemoattractant.
-
Compound Treatment: The cells are treated with the test compounds.
-
Incubation: The plate is incubated to allow for cell invasion through the Matrigel and membrane.
-
Quantification: Non-invading cells are removed from the upper surface. Invading cells on the lower surface are fixed, stained, and counted.[1]
Visualizing the Path to Overcoming Resistance
To better understand the complex interplay of factors involved in chemoresistance and the potential mechanism of action of this compound, the following diagrams illustrate key concepts.
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Caption: How this compound may overcome common resistance mechanisms.
The emergence of novel taxane (B156437) derivatives like this compound offers a promising avenue for overcoming chemoresistance. The available data on its analogue, 10-oxo-7-epidocetaxel, suggests enhanced efficacy and a potentially superior safety profile. Further in-depth studies are warranted to fully elucidate the cross-resistance profile of this compound and its clinical potential in treating resistant cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanisms of docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of docetaxel resistance in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of 10-Oxo Docetaxel
For Immediate Release
Researchers and drug development professionals handling 10-Oxo Docetaxel must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. As a hazardous cytotoxic compound, proper management of this compound waste is not only a regulatory requirement but a critical component of responsible research. This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated contaminated materials.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS from Cayman Chemical classifies this compound as hazardous, with potential for causing genetic defects, and damage to fertility or an unborn child, and causing organ damage through prolonged or repeated exposure.[1] All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including two pairs of chemotherapy-tested gloves, a disposable gown, and eye protection.
Waste Categorization and Segregation
Proper segregation of waste at the point of generation is the first and most critical step in the disposal process. This compound waste is categorized into two main streams: trace waste and bulk waste. This distinction is based on the amount of residual chemical present.
| Waste Category | Description | Container Type |
| Trace Waste | Items contaminated with less than 3% of their original volume of this compound. This includes empty vials, syringes, IV bags, tubing, gloves, gowns, and other disposable materials used in handling.[2][3] | Yellow, puncture-resistant containers labeled "Trace Chemotherapy Waste" for incineration.[2][3][4] |
| Bulk Waste | Items containing more than 3% of their original volume of this compound. This includes unused or partially used vials, grossly contaminated PPE, and materials used to clean up spills.[3][5] | Black, puncture-resistant, and leak-proof containers labeled "Hazardous Waste" or "Bulk Chemotherapy Waste".[2][5] |
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
At the point of generation, immediately identify and segregate all materials contaminated with this compound.
-
Use the table above to determine whether the waste is "trace" or "bulk."
2. Containerization:
-
Place bulk waste into designated black containers.[2]
-
All sharps (needles, scalpels) contaminated with this compound must be placed in a designated puncture-resistant sharps container for chemotherapy waste.[4]
3. Labeling:
-
Ensure all waste containers are clearly labeled with their contents ("Trace Chemotherapy Waste" or "Hazardous Waste") and the appropriate hazard symbols.
4. Storage:
-
Store filled waste containers in a designated, secure area away from general laboratory traffic.
-
Do not overfill containers; they should be sealed when three-quarters full.
5. Final Disposal:
-
All this compound waste, both trace and bulk, must be ultimately disposed of via incineration at a licensed hazardous waste facility.[2][4]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
Experimental Protocol: Decontamination of Surfaces
In the event of a spill or for routine cleaning of work surfaces contaminated with this compound, the following decontamination procedure should be followed. Studies on the parent compound, docetaxel, have shown that certain solutions are effective in its removal.
Materials:
-
Two pairs of chemotherapy-tested gloves
-
Disposable gown and eye protection
-
Absorbent pads
-
10⁻² M Sodium Dodecyl Sulfate (SDS) in 80/20 isopropanol/water or 0.5% Sodium Hypochlorite solution
-
70% Isopropyl Alcohol (IPA)
-
Sterile water
-
Appropriate hazardous waste container (black for spill cleanup materials)
Procedure:
-
Containment: Immediately contain the spill with absorbent pads.
-
Decontamination:
-
Prepare a fresh solution of either 10⁻² M SDS in 80/20 isopropanol/water or 0.5% sodium hypochlorite.
-
Using absorbent pads, start at the outer edge of the spill and work inwards, applying the decontamination solution.
-
Allow a contact time of at least 10 minutes.
-
-
Rinsing:
-
Wipe the area with pads soaked in sterile water to remove the decontamination solution.
-
-
Final Cleaning:
-
Wipe the area with 70% IPA.
-
-
Disposal:
-
All materials used for spill cleanup are considered bulk hazardous waste and must be disposed of in a black hazardous waste container.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can effectively manage the risks associated with this compound waste, ensuring a safe working environment and compliance with regulatory standards.
References
Personal protective equipment for handling 10-Oxo Docetaxel
Essential Safety and Handling Guide for 10-Oxo Docetaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent cytotoxic compound. Adherence to these procedures is essential to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Classification
This compound is classified as a hazardous substance with the following potential effects based on available Safety Data Sheets (SDS):
-
Mutagenicity: Suspected of causing genetic defects.
-
Reproductive Toxicity: May damage fertility or the unborn child and may cause harm to breast-fed children.
-
Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.
-
Eye Irritation: Causes serious eye irritation.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. It is imperative to use chemotherapy-rated protective gear.
| PPE Component | Specification | Purpose |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, lint-free, solid-front gown with back closure made of low-permeability fabric. Cuffs should be tight-fitting. | Protects skin and personal clothing from contamination. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or a full-face shield. | Protects eyes from splashes of solutions or airborne particles. |
| Respiratory Protection | An N95 respirator or higher is required when handling the powder form outside of a containment device. | Prevents inhalation of aerosolized particles. |
Engineering Controls
All handling of this compound powder and initial solution preparation must be conducted in a certified containment device to minimize exposure risk.
| Control Measure | Specification | Purpose |
| Ventilated Enclosure | Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) such as a powder containment hood. | Provides a controlled environment to prevent the release of hazardous powders or aerosols into the laboratory. |
| Closed System Transfer Devices (CSTDs) | Recommended for the transfer of solutions. | Reduces the risk of spills, leaks, and aerosol generation during liquid transfers. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the shipping container for any signs of damage or leakage. If compromised, implement spill procedures immediately.
-
Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated area away from incompatible materials. Recommended storage is at -20°C.
Preparation and Handling
-
Pre-Handling:
-
Don all required PPE as specified in the table above.
-
Prepare the work area within the BSC or CVE by covering the surface with a disposable, plastic-backed absorbent pad.
-
-
Handling Powder:
-
Conduct all weighing and initial dilutions of the powder within the certified containment device.
-
Use dedicated equipment (spatulas, weigh boats) that can be decontaminated or disposed of as cytotoxic waste.
-
-
Handling Solutions:
-
Use Luer-Lok syringes and needles or CSTDs for all liquid transfers to prevent leakage.
-
Carefully uncap vials to avoid aerosol generation.
-
Decontamination and Cleaning
-
Work Surfaces: At the end of each procedure and at the end of the day, decontaminate all surfaces within the containment device. A recommended procedure is to first use a detergent-based cleaner, followed by a 70% isopropyl alcohol rinse.
-
Equipment: Decontaminate all non-disposable equipment before removing it from the containment area.
Spill Management
-
Minor Spills (within a containment device):
-
Use a chemotherapy spill kit to absorb the spill.
-
Wipe the area with a detergent solution, followed by 70% isopropyl alcohol.
-
Dispose of all cleanup materials as cytotoxic waste.
-
-
Major Spills (outside of a containment device):
-
Evacuate the area and restrict access.
-
Alert safety personnel.
-
Don appropriate PPE, including respiratory protection.
-
Contain the spill using absorbent materials from a chemotherapy spill kit.
-
Follow institutional procedures for large spill cleanup and reporting.
-
Disposal Plan
All waste generated from handling this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
| Waste Type | Disposal Container |
| Solid Waste | Yellow chemotherapy waste container, clearly labeled as "Cytotoxic Waste." This includes gloves, gowns, absorbent pads, and weigh boats. |
| Sharps Waste | Puncture-resistant, yellow sharps container specifically for chemotherapy waste. This includes needles and syringes. |
| Liquid Waste | Designated, sealed, and leak-proof container for cytotoxic liquid waste. Do not dispose of down the drain. |
Workflow and Logical Relationships
The following diagram illustrates the standard operational workflow for handling this compound, emphasizing safety checkpoints and decision points.
Caption: Standard operational workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
